Product packaging for Epoxybergamottin(Cat. No.:)

Epoxybergamottin

Cat. No.: B1244229
M. Wt: 354.4 g/mol
InChI Key: OOKSPQLCQUBEKU-MDWZMJQESA-N
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Description

Epoxybergamottin is a natural furanocoumarin identified as a potent, concentration-dependent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme . It is a key compound found in grapefruit peel and is a significant contributor to the well-documented "grapefruit juice effect," where bioactive components in grapefruit inhibit intestinal CYP3A4, altering the first-pass metabolism and increasing the oral bioavailability of many co-administered drugs . The mechanism involves the inhibition of CYP3A4-mediated metabolism, with an IC50 value calculated at 4.2 µM for the N-demethylation of diltiazem . Beyond its role in food-drug interaction studies, this compound serves as a valuable substrate in biocatalytic applications. Engineered cytochrome P450 enzymes, such as the bacterial P450 BM3 mutant, can efficiently convert bergamottin into epoxy-derivatives including this compound, showcasing its utility in generating novel bioactive molecules for drug discovery . Emerging research also highlights its diverse biological activities. This compound displays significant inhibition of superoxide anion generation and elastase release, suggesting potential anti-inflammatory properties . Furthermore, epoxidation reactions can markedly alter its bioactivity, yielding derivatives with novel effects such as enhanced antimicrobial properties or a beneficial impact on fibroblast viability . This compound is provided as a high-purity (≥95%) white powder and is offered for research purposes only. It is essential for studies in pharmacokinetics, drug interaction mechanisms, natural product chemistry, and the synthesis of new derivatives with potential therapeutic applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B1244229 Epoxybergamottin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(4-6-18-21(2,3)26-18)8-10-24-20-14-5-7-19(22)25-17(14)12-16-15(20)9-11-23-16/h5,7-9,11-12,18H,4,6,10H2,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKSPQLCQUBEKU-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206978-14-5
Record name 4-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl]furo[3,2-g]chromen-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biosynthetic Pathway of Epoxybergamottin in Citrus Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxybergamottin, a furanocoumarin prevalent in citrus fruits, is of significant interest to the pharmaceutical industry due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This interaction can profoundly alter the metabolism of a wide range of drugs, a phenomenon famously known as the "grapefruit juice effect."[1][2] Understanding the biosynthetic pathway of this compound is crucial for developing citrus varieties with modified furanocoumarin content and for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in citrus, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways to serve as a comprehensive resource for researchers in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a series of modifications to a coumarin backbone. The pathway can be broadly divided into three key stages: 1) Synthesis of the coumarin precursor, umbelliferone; 2) Formation of the furan ring to produce psoralen; and 3) A series of downstream modifications leading to bergamottin and finally this compound.

From Phenylalanine to Umbelliferone

The journey begins with the aromatic amino acid L-phenylalanine, which is converted to umbelliferone through a series of enzymatic reactions:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[3]

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to p-coumaric acid.[3]

  • CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

  • Ortho-hydroxylation: The key step in coumarin biosynthesis is the ortho-hydroxylation of the aromatic ring. In citrus, this is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H).[3]

  • Lactonization: The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes spontaneous or enzyme-assisted lactonization to form umbelliferone (7-hydroxycoumarin).[3]

Furan Ring Formation: The Path to Psoralen

Umbelliferone serves as the crucial branch-point intermediate for the biosynthesis of various furanocoumarins. The formation of the furan ring involves a prenylation step followed by cyclization:

  • Prenylation: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of umbelliferone, yielding demethylsuberosin.

  • Hydroxylation and Cyclization: This is a critical and complex step. In many plants, a cytochrome P450 enzyme known as psoralen synthase catalyzes the hydroxylation of the prenyl side chain, followed by the cleavage of an acetone molecule and subsequent cyclization to form the furan ring, resulting in psoralen. In citrus, a gene homologous to a substrate-proved psoralen synthase, CYP71A22, has been identified and is implicated in this step.[4]

Downstream Modifications: From Bergaptol to this compound

Once the psoralen scaffold is formed, a series of downstream modifications, primarily catalyzed by cytochrome P450 enzymes, lead to the diverse array of furanocoumarins found in citrus, including this compound.

  • Hydroxylation: Psoralen is hydroxylated at the C5 position by a psoralen 5-hydroxylase to form bergaptol.

  • Geranylation: Bergaptol is then geranylated at the 5-hydroxyl group by a geranyltransferase, using geranyl pyrophosphate (GPP) as the donor, to produce bergamottin .

  • Epoxidation: The final step in the biosynthesis of this compound is the epoxidation of the 6',7' double bond of the geranyl side chain of bergamottin. This reaction is catalyzed by a specific cytochrome P450 epoxidase. While the exact enzyme has not been definitively characterized in citrus, it is a key diversification step in the pathway.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Epoxybergamottin_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Umb Umbelliferone CouCoA->Umb C2'H, Lactonization Dem Demethylsuberosin Umb->Dem Prenyltransferase Mar Marmesin Dem->Mar Marmesin Synthase Pso Psoralen Mar->Pso Psoralen Synthase Berol Bergaptol Pso->Berol Psoralen 5-hydroxylase Ber Bergamottin Berol->Ber Geranyltransferase Epoxy This compound Ber->Epoxy Cytochrome P450 Epoxidase Furanocoumarin_Regulation Stimuli Environmental Stimuli (e.g., UV, Pathogens) TFs Transcription Factors (e.g., MYB, bHLH, WRKY) Stimuli->TFs Induce PathwayGenes Furanocoumarin Biosynthetic Genes (PAL, C4H, 4CL, C2'H, Psoralen Synthase, etc.) TFs->PathwayGenes Activate Transcription Furanocoumarins Furanocoumarins (including this compound) PathwayGenes->Furanocoumarins Enzymatic Synthesis

References

An In-depth Technical Guide to Epoxybergamottin: Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxybergamottin is a naturally occurring furanocoumarin that has garnered significant attention in the scientific community, primarily due to its role in the "grapefruit juice effect"—the clinically significant interaction between grapefruit and various medications. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Discovery and Historical Context

While the parent compound, bergamottin, was first isolated from bergamot oil in 1937 by Späth and Kainrath, the specific discovery of its oxidized derivative, 6',7'-epoxybergamottin, is less definitively documented in a singular seminal publication.[1] Its identification is intrinsically linked to the intensive research conducted in the late 20th and early 21st centuries to elucidate the chemical constituents responsible for the pharmacokinetic interactions of grapefruit juice. This compound, along with bergamottin and 6',7'-dihydroxybergamottin, was identified as a key inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a critical pathway for the metabolism of many prescribed drugs.[2][3]

Natural Sources and Distribution

This compound is predominantly found in citrus fruits, with the highest concentrations typically located in the peel.[2][4] This localization suggests a role in the plant's defense mechanisms against pathogens and herbivores.

Primary Natural Sources:

  • Grapefruit (Citrus paradisi): The most well-documented source of this compound. Significant variations in concentration exist between different cultivars.[5]

  • Pomelo (Citrus maxima): Another significant source of this furanocoumarin.[5]

  • Other Citrus Species: While present in other citrus varieties, the concentrations are generally lower than in grapefruit and pomelo.

The distribution of this compound within the fruit is not uniform. The flavedo (the outer colored part of the peel) and albedo (the white, spongy layer) contain the highest concentrations, while the juice contains significantly lower amounts.[4] The presence of this compound in commercial grapefruit juice is often a result of processing methods where components of the peel are inadvertently introduced.[2]

Quantitative Data on this compound Content

The concentration of this compound in citrus fruits can vary widely depending on the species, cultivar, maturity, and environmental conditions. The following table summarizes representative quantitative data from various studies.

Citrus SpeciesCultivar/VarietyPlant PartConcentration (µg/g or µg/mL)Reference
Citrus paradisiWhiteJuice2.9 µg/mL[1 (from another source)]
Citrus paradisiRedJuice1.8 µg/mL[1 (from another source)]
Citrus paradisiDuncan, Marsh, Star RubyPeelSignificantly higher than pulp[3]
Citrus paradisiNot specifiedCentrifugal Retentate of Juice116 ppm[10 (from another source)]

Biosynthesis of this compound

This compound belongs to the furanocoumarin class of secondary metabolites. Its biosynthesis begins with the shikimate pathway, leading to the formation of phenylalanine. The general biosynthetic pathway to furanocoumarins is outlined below.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenylation Marmesin Marmesin Demethylsuberosin->Marmesin Psoralen Psoralen Marmesin->Psoralen Bergapten Bergapten Psoralen->Bergapten Hydroxylation & Methylation Bergamottin Bergamottin Bergapten->Bergamottin Geranylation This compound This compound Bergamottin->this compound Epoxidation

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Grapefruit Peel

This protocol describes a general method for the extraction and isolation of this compound from grapefruit peel, based on common laboratory practices.

Materials and Equipment:

  • Fresh grapefruit peel

  • Blender or grinder

  • Diethyl ether or methanol

  • Rotary evaporator

  • Silica gel for column chromatography

  • Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm and 366 nm)

  • Glass columns for chromatography

  • Hexane, ethyl acetate, and other organic solvents

  • Glassware (beakers, flasks, etc.)

  • Filter paper

Procedure:

  • Sample Preparation: Fresh grapefruit peel is washed, air-dried, and then finely ground into a powder.

  • Extraction:

    • The powdered peel is macerated with a suitable solvent, such as diethyl ether or methanol, at room temperature for 24-48 hours. The process can be expedited by using a Soxhlet extractor.

    • The solvent-to-solid ratio is typically around 10:1 (v/w).

    • The extraction process is repeated 2-3 times to ensure maximum yield.

    • The extracts are combined and filtered.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

  • Fractionation by Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).

    • The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

    • Fractions are collected and monitored by TLC.

  • Purification by Preparative TLC:

    • Fractions containing this compound (identified by comparison with a standard or by subsequent analysis) are pooled and concentrated.

    • The concentrated fraction is applied as a band onto a preparative TLC plate.

    • The plate is developed in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

    • The band corresponding to this compound is visualized under a UV lamp, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent (e.g., ethyl acetate or methanol).

  • Final Purification: The eluted compound is filtered, and the solvent is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC.

Extraction and Isolation Workflow Start Fresh Grapefruit Peel Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Diethyl Ether) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Prep_TLC Preparative TLC Fraction_Collection->Prep_TLC Elution Elution from Silica Prep_TLC->Elution Final_Product Purified this compound Elution->Final_Product

Workflow for this compound extraction.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in citrus extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Furanocoumarins exhibit strong UV absorbance. A wavelength of 310 nm is often used for detection.[6]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: The extract obtained from the procedure in section 4.1 is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Quantification Workflow Standard_Prep Prepare this compound Standards HPLC_Injection Inject Standards & Samples into HPLC Standard_Prep->HPLC_Injection Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Standard_Prep->Calibration_Curve Sample_Prep Prepare Filtered Sample Extract Sample_Prep->HPLC_Injection Chromatogram Obtain Chromatograms HPLC_Injection->Chromatogram Peak_ID Identify this compound Peak (by Retention Time) Chromatogram->Peak_ID Chromatogram->Calibration_Curve Quantification Quantify this compound in Sample Peak_ID->Quantification Calibration_Curve->Quantification

References

Mechanism of action of epoxybergamottin as a CYP3A4 inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Epoxybergamottin as a CYP3A4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism by which this compound, a furanocoumarin found in grapefruit, inhibits the activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.

Mechanism of Action: An Overview

This compound, along with other furanocoumarins like bergamottin, acts as a mechanism-based inhibitor of CYP3A4.[1][2] This means that the compound itself is not the ultimate inhibitor. Instead, this compound is metabolically activated by CYP3A4, leading to the formation of a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[3][4] This inactivation is time- and concentration-dependent and requires the presence of NADPH, a cofactor for CYP450 enzymes.[3]

The key steps in this process are:

  • Binding to the Active Site: this compound enters the active site of the CYP3A4 enzyme.

  • Metabolic Activation: The furan ring of this compound is oxidized by the catalytic action of CYP3A4.[5] This process, known as epoxidation, transforms the relatively stable furanocoumarin into a highly reactive electrophilic intermediate.[4]

  • Covalent Adduction: The reactive intermediate forms a covalent bond with a nucleophilic amino acid residue within the CYP3A4 active site.[4] For the related compound bergamottin, this has been identified as glutamine 273 (Gln273).[4] This covalent modification permanently alters the enzyme's structure.

  • Enzyme Inactivation: The formation of the covalent adduct leads to the irreversible loss of the enzyme's catalytic activity.[3] The enzyme is unable to metabolize other substrates, which can lead to significant drug-drug interactions.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potential of this compound and related furanocoumarins has been quantified through various in vitro studies. The following table summarizes key quantitative data.

CompoundParameterValueEnzyme SourceSubstrateReference
This compound IC504.2 ± 1.1 µMTransfected human liver epithelial cellsDiltiazem[6][7]
Bergamottin kinact0.3 min-1Reconstituted CYP3A4Erythromycin[3]
Bergamottin KI7.7 µMReconstituted CYP3A4Erythromycin[3]
6',7'-Dihydroxybergamottin kinact0.16 min-1Recombinant CYP3A4Midazolam[8]
6',7'-Dihydroxybergamottin KI59 µMRecombinant CYP3A4Midazolam[8]
  • IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

  • kinact: The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.

  • KI: The concentration of the inhibitor that produces half-maximal inactivation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism-based inhibition of CYP3A4 by furanocoumarins.

CYP3A4 Inhibition Assay (IC50 Determination)

This protocol is designed to determine the concentration of an inhibitor that causes a 50% reduction in CYP3A4 activity.

  • Materials:

    • Human liver microsomes (HLMs) or recombinant human CYP3A4.

    • CYP3A4 substrate (e.g., diltiazem, midazolam, testosterone).

    • This compound (or other test inhibitor).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Potassium phosphate buffer (pH 7.4).

    • Acetonitrile or other suitable solvent for inhibitor and metabolite analysis.

    • LC-MS/MS system for metabolite quantification.

  • Procedure:

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • In a microcentrifuge tube or 96-well plate, combine the human liver microsomes or recombinant CYP3A4 with the potassium phosphate buffer.

    • Add the various concentrations of this compound to the reaction mixtures. Include a vehicle control (solvent only).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

    • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

    • Plot the percentage of remaining CYP3A4 activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism-Based Inhibition Assay (kinact and KI Determination)

This protocol is used to determine the kinetic parameters of time-dependent, irreversible inhibition.

  • Materials:

    • Same as for the IC50 determination.

  • Procedure:

    • Pre-incubation:

      • Prepare reaction mixtures containing human liver microsomes or recombinant CYP3A4, potassium phosphate buffer, and various concentrations of this compound.

      • Initiate the pre-incubation by adding the NADPH regenerating system.

      • Incubate at 37°C and take aliquots at several time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Definitive Incubation:

      • Immediately dilute each aliquot from the pre-incubation into a secondary incubation mixture containing a high concentration of a rapidly metabolized CYP3A4 substrate (e.g., midazolam) and the NADPH regenerating system. The dilution factor should be large enough to effectively stop further inactivation by the test compound.

      • Incubate for a short, fixed period (e.g., 5 minutes).

    • Analysis:

      • Terminate the reactions and quantify the metabolite as described for the IC50 assay.

      • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

      • Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the kinact and KI values.

Identification of Covalent Adducts by Mass Spectrometry

This protocol outlines the steps to identify the covalent modification of CYP3A4 by a reactive metabolite.

  • Materials:

    • Recombinant human CYP3A4.

    • This compound.

    • NADPH regenerating system.

    • Urea, dithiothreitol (DTT), iodoacetamide.

    • Trypsin (mass spectrometry grade).

    • LC-MS/MS system (e.g., Orbitrap or Q-TOF).

  • Procedure:

    • Inactivation and Sample Preparation:

      • Incubate recombinant CYP3A4 with this compound and the NADPH regenerating system to achieve significant inactivation. A control incubation without NADPH should also be performed.

      • Denature the protein by adding urea.

      • Reduce the disulfide bonds with DTT.

      • Alkylate the cysteine residues with iodoacetamide.

      • Digest the protein into peptides using trypsin.

    • LC-MS/MS Analysis:

      • Separate the tryptic peptides using reverse-phase liquid chromatography.

      • Analyze the eluting peptides using a high-resolution mass spectrometer.

      • Acquire both full scan MS and tandem MS (MS/MS) data.

    • Data Analysis:

      • Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer).

      • Search the MS/MS spectra against the human proteome database, including the sequence of CYP3A4.

      • Perform an open modification search or specify a variable modification corresponding to the mass of the reactive metabolite of this compound.

      • Identify the modified peptide and the specific amino acid residue that is covalently adducted.

Visualizations

Mechanism of CYP3A4 Inactivation by this compound

G Mechanism of CYP3A4 Inactivation by this compound cluster_0 CYP3A4 Catalytic Cycle cluster_1 Enzyme Inactivation This compound This compound Binding Binding This compound->Binding CYP3A4_Active_Site CYP3A4 Active Site CYP3A4_Active_Site->Binding Metabolic_Activation Metabolic Activation (Oxidation of Furan Ring) Binding->Metabolic_Activation NADPH Reactive_Intermediate Reactive Electrophilic Intermediate Metabolic_Activation->Reactive_Intermediate Covalent_Binding Covalent Binding to Nucleophilic Residue (e.g., Gln273) Reactive_Intermediate->Covalent_Binding Inactive_CYP3A4 Inactive CYP3A4 Adduct Covalent_Binding->Inactive_CYP3A4

Caption: Proposed pathway for mechanism-based inactivation of CYP3A4 by this compound.

Experimental Workflow for Characterizing CYP3A4 Inhibition

G Experimental Workflow for Characterizing CYP3A4 Inhibition Start Start: Inhibitor Characterization IC50_Assay IC50 Determination Assay Start->IC50_Assay MBI_Assay Mechanism-Based Inhibition Assay (kinact and KI Determination) Start->MBI_Assay Adduct_ID Covalent Adduct Identification (LC-MS/MS) Start->Adduct_ID Incubation Incubate Inhibitor with CYP3A4 and Substrate IC50_Assay->Incubation Preincubation Pre-incubate Inhibitor with CYP3A4 at Various Times MBI_Assay->Preincubation Inactivation Incubate Inhibitor with CYP3A4 for Inactivation Adduct_ID->Inactivation Metabolite_Quant Quantify Metabolite (LC-MS/MS) Incubation->Metabolite_Quant IC50_Calc Calculate IC50 Value Metabolite_Quant->IC50_Calc End End: Mechanism Elucidated IC50_Calc->End Definitive_Incubation Dilute and Incubate with Substrate Preincubation->Definitive_Incubation Activity_Measurement Measure Remaining Enzyme Activity Definitive_Incubation->Activity_Measurement Kinetics_Calc Calculate kinact and KI Activity_Measurement->Kinetics_Calc Kinetics_Calc->End Digestion Denature, Reduce, Alkylate, and Digest with Trypsin Inactivation->Digestion LCMS_Analysis LC-MS/MS Analysis of Peptides Digestion->LCMS_Analysis Data_Analysis Identify Modified Peptide and Adduction Site LCMS_Analysis->Data_Analysis Data_Analysis->End

Caption: A typical experimental workflow for the characterization of CYP3A4 inhibitors.

References

The Role of Epoxybergamottin in the Grapefruit Juice-Drug Interaction Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The consumption of grapefruit juice is widely recognized for its potential to induce significant drug interactions, primarily by inhibiting the activity of the cytochrome P450 3A4 (CYP3A4) enzyme in the small intestine. This inhibition leads to a decrease in the first-pass metabolism of numerous orally administered drugs, resulting in elevated systemic drug concentrations and an increased risk of adverse effects. Among the various bioactive compounds present in grapefruit, the furanocoumarins have been identified as the principal agents responsible for this interaction. This technical guide provides an in-depth examination of the role of a specific furanocoumarin, epoxybergamottin, in the grapefruit juice-drug interaction effect. It consolidates quantitative data on its inhibitory potency, details the experimental protocols for assessing its activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

The "grapefruit juice effect" was first discovered serendipitously and has since become a classic example of a food-drug interaction.[1] This phenomenon is of significant clinical concern as it can alter the pharmacokinetics of a wide range of therapeutic agents, including certain statins, calcium channel blockers, and immunosuppressants.[2][3] The primary mechanism underlying this interaction is the inhibition of intestinal CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of currently marketed drugs.[4]

Grapefruit contains a variety of phytochemicals, but the furanocoumarins are the main contributors to the inhibition of CYP3A4.[5][6] Key furanocoumarins implicated in this interaction include bergamottin, 6',7'-dihydroxybergamottin, and this compound.[7][8] This guide focuses specifically on this compound, a furanocoumarin found in grapefruit peel that can be distributed into the juice during commercial manufacturing.[9][10]

Chemical Structure and Properties of this compound

This compound is a derivative of psoralen, characterized by a furan ring fused to a coumarin core, with an attached geranyloxy side chain containing an epoxide group. The presence of the furan ring is a critical structural feature for its mechanism-based inhibition of CYP3A4.[10]

Mechanism of CYP3A4 Inhibition by this compound

This compound acts as a mechanism-based inhibitor of CYP3A4.[10] This type of inhibition is characterized by the enzymatic conversion of the inhibitor into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[11]

The proposed mechanism involves the following steps:

  • Binding: this compound binds to the active site of the CYP3A4 enzyme.

  • Metabolism: The CYP3A4 enzyme metabolizes the furan ring of this compound.

  • Formation of a Reactive Intermediate: This metabolic process generates a reactive intermediate.

  • Covalent Binding and Inactivation: The reactive intermediate forms a covalent bond with a component of the CYP3A4 enzyme, such as an amino acid residue in the active site or the heme prosthetic group, leading to the irreversible inactivation of the enzyme.[10]

This inactivation of intestinal CYP3A4 reduces the first-pass metabolism of co-administered drugs that are substrates for this enzyme, resulting in increased oral bioavailability.[12]

cluster_inhibition Mechanism of CYP3A4 Inactivation by this compound This compound This compound Complex This compound-CYP3A4 Complex This compound->Complex Binds to Active Site CYP3A4_active Active CYP3A4 CYP3A4_active->Complex Metabolism Metabolism of Furan Ring Complex->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate CYP3A4_inactive Inactive CYP3A4 Reactive_Intermediate->CYP3A4_inactive Covalent Binding

Mechanism of CYP3A4 inactivation by this compound.

Quantitative Data on CYP3A4 Inhibition

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

CompoundIC50 (µM) for CYP3A4 InhibitionReference
This compound4.2 ± 1.1[9][10]

Table 1: IC50 value for this compound's inhibition of CYP3A4-mediated diltiazem N-demethylation.

The concentration of this compound and other furanocoumarins can vary significantly in commercial grapefruit juices, which can lead to variability in the magnitude of the drug interaction.[5]

FuranocoumarinConcentration Range in Grapefruit Juice (µM)Reference
Bergamottin1.0 - 36.6[5]
6',7'-Dihydroxybergamottin0.22 - 52.5[5]
This compound116 ppm (in centrifugal retentate)[13]

Table 2: Concentration ranges of major furanocoumarins in grapefruit juice. Note: The concentration of this compound is provided in parts per million (ppm) from a specific fraction of grapefruit juice as detailed in the reference.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on CYP3A4.

Extraction and Isolation of this compound from Grapefruit Peel

This protocol is based on methodologies described in the literature for isolating furanocoumarins from citrus sources.[9][10]

  • Extraction: Grapefruit peel is extracted with a non-polar solvent such as diethyl ether.

  • Fractionation: The crude extract is subjected to normal-phase chromatography to separate compounds based on polarity.

  • Activity-Guided Fractionation: Fractions are tested for CYP3A4 inhibitory activity.

  • Purification: Fractions demonstrating significant inhibitory activity are further purified using preparative thin-layer chromatography (TLC).

  • Identification: The structure of the isolated compound (this compound) is confirmed using nuclear magnetic resonance (NMR) spectroscopy.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound for CYP3A4 inhibition.[9][10][14]

  • Enzyme Source: Human liver microsomes or recombinant human CYP3A4 expressed in a suitable system (e.g., baculovirus-infected insect cells) are commonly used.

  • Substrate: A specific CYP3A4 substrate with a readily detectable metabolite is chosen (e.g., diltiazem, midazolam, or a fluorogenic substrate).

  • Incubation:

    • The enzyme source is pre-incubated with varying concentrations of this compound.

    • To assess mechanism-based inhibition, a pre-incubation step with and without NADPH (a necessary cofactor for CYP450 activity) is included.[14][15]

    • The reaction is initiated by the addition of the CYP3A4 substrate and an NADPH-generating system.

  • Reaction Termination: The reaction is stopped after a specified time by adding a quenching solvent (e.g., acetonitrile or methanol).

  • Analysis: The concentration of the metabolite is quantified using high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, or by fluorescence measurement if a fluorogenic substrate is used.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound to determine the IC50 value.

cluster_workflow Experimental Workflow for CYP3A4 Inhibition Assay start Start prepare_reagents Prepare Reagents: - Human Liver Microsomes - this compound Solutions - CYP3A4 Substrate - NADPH Generating System start->prepare_reagents pre_incubation Pre-incubation: Microsomes + this compound (with and without NADPH) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction: Add Substrate + NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction: Add Quenching Solvent incubation->terminate_reaction analysis Analyze Metabolite Formation (HPLC or Fluorescence) terminate_reaction->analysis data_analysis Calculate IC50 Value analysis->data_analysis end End data_analysis->end

Workflow for determining CYP3A4 inhibition.

Quantification of Furanocoumarins in Grapefruit Juice

This protocol is based on analytical methods described for the quantification of furanocoumarins in citrus juices.[13][16]

  • Sample Preparation: Grapefruit juice samples are centrifuged to separate the pulp. The supernatant is then subjected to liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) to isolate the furanocoumarins.

  • Chromatographic Separation: The extracted furanocoumarins are separated using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is typically employed.

  • Detection and Quantification:

    • UV Detection: Furanocoumarins exhibit a characteristic UV absorbance around 310 nm, which can be used for detection.

    • Mass Spectrometry (MS): For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is used. The compounds are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

  • Calibration: A calibration curve is generated using certified standards of this compound and other relevant furanocoumarins to quantify their concentrations in the juice samples.

Clinical Significance and Implications for Drug Development

The inhibition of CYP3A4 by this compound and other furanocoumarins in grapefruit juice has significant clinical implications. For drugs that are CYP3A4 substrates, co-administration with grapefruit juice can lead to:

  • Increased Bioavailability: A higher fraction of the orally administered drug reaches the systemic circulation.[12]

  • Elevated Peak Plasma Concentrations (Cmax).

  • Increased Area Under the Curve (AUC). [3]

These pharmacokinetic changes can increase the risk of dose-dependent adverse effects and toxicity.

For drug development professionals, it is crucial to:

  • Identify if a new chemical entity (NCE) is a substrate for CYP3A4.

  • Conduct in vitro studies to assess the potential for inhibition of CYP3A4.

  • Design clinical drug-drug interaction studies with potent CYP3A4 inhibitors (like ketoconazole) and inducers (like rifampicin) to characterize the metabolic profile of the NCE.

  • Provide clear guidance in the drug labeling regarding potential interactions with grapefruit juice and other CYP3A4 inhibitors.

Conclusion

This compound is a furanocoumarin found in grapefruit that contributes to the well-documented grapefruit juice-drug interaction effect. As a mechanism-based inhibitor of CYP3A4, it can irreversibly inactivate this critical drug-metabolizing enzyme in the small intestine, leading to increased systemic exposure of co-administered drugs. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working to understand and mitigate the risks associated with food-drug interactions. A thorough understanding of the role of individual components like this compound is essential for predicting and managing the clinical consequences of the grapefruit juice effect.

References

Beyond CYP3A4: An In-depth Technical Guide to the Diverse Biological Activities of Epoxybergamottin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxybergamottin, a furanocoumarin predominantly found in grapefruit and other citrus species, is widely recognized for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism. However, a growing body of evidence reveals that its biological activities extend far beyond this singular, albeit significant, interaction. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of this compound, delving into its anti-inflammatory, anticancer, and neuroprotective properties, as well as its modulation of critical cellular signaling pathways and drug transporter proteins. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this natural compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. Its activity has been quantified through its ability to inhibit key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity
BioassayTest SystemIC50 Value (µM)Reference
Superoxide Anion GenerationfMLP/CB-stimulated human neutrophils5.33 ± 1.13[1][2][3]
Elastase ReleasefMLP/CB-stimulated human neutrophils4.33 ± 1.23[1][2][3]
Experimental Protocol: Inhibition of Superoxide Anion Generation and Elastase Release

Objective: To determine the inhibitory effect of this compound on the production of superoxide anions and the release of elastase from activated human neutrophils.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from the venous blood of healthy donors using dextran sedimentation, followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of red blood cells.

  • Superoxide Anion Assay:

    • Neutrophils are incubated with this compound at various concentrations.

    • The cells are then stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB).

    • The generation of superoxide anions is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

  • Elastase Release Assay:

    • Neutrophils are treated with different concentrations of this compound.

    • Stimulation is induced with fMLP/CB.

    • Elastase release is quantified by measuring the cleavage of a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, with the change in absorbance read at 405 nm.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Experimental Workflow for Anti-inflammatory Assays

Workflow for Neutrophil Anti-inflammatory Assays cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis blood Venous Blood isolate Isolate Neutrophils blood->isolate incubate_superoxide Incubate with this compound (Superoxide Assay) isolate->incubate_superoxide incubate_elastase Incubate with this compound (Elastase Assay) isolate->incubate_elastase stimulate_superoxide Stimulate with fMLP/CB incubate_superoxide->stimulate_superoxide measure_superoxide Measure Superoxide Anion Generation (Cytochrome c Reduction) stimulate_superoxide->measure_superoxide calc_ic50 Calculate IC50 Values measure_superoxide->calc_ic50 stimulate_elastase Stimulate with fMLP/CB incubate_elastase->stimulate_elastase measure_elastase Measure Elastase Release (Substrate Cleavage) stimulate_elastase->measure_elastase measure_elastase->calc_ic50

Caption: Workflow for assessing the anti-inflammatory effects of this compound on human neutrophils.

Anticancer Activity

The anticancer potential of furanocoumarins, including bergamottin, has been investigated in various cancer cell lines. While specific IC50 values for this compound are not as widely reported as for its analogue bergamottin, the available data on bergamottin provides a strong rationale for further investigation into this compound's similar activities. Bergamottin has been shown to induce apoptosis and cell cycle arrest, and to inhibit cell invasion.

Quantitative Data on Anticancer Activity (Bergamottin)
Cell LineCancer TypeIC50 Value (µM)Reference
HT-29Colon Cancer12.5[4]
RKOColon Cancer12.5[4]
Experimental Protocol: In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT-29, RKO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay (MTT/WST-1):

    • Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT or WST-1 reagent is added, and the absorbance is measured to determine cell viability.

  • Apoptosis Assays:

    • DAPI Staining: Treated cells are stained with 4',6-diamidino-2-phenylindole (DAPI) to visualize nuclear morphology changes characteristic of apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to quantify early and late apoptotic cells.

  • Cell Cycle Analysis:

    • Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Invasion Assay (Transwell Assay):

    • The invasive potential of cancer cells is assessed using Transwell chambers coated with Matrigel. The number of cells that invade through the matrix in the presence or absence of this compound is quantified.

  • Western Blot Analysis:

    • Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane.

    • The expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation are detected using specific antibodies.

Logical Flow of Anticancer Evaluation

Evaluation of this compound's Anticancer Effects cluster_effects Cellular Effects cluster_mechanism Mechanism of Action start Treat Cancer Cells with this compound viability Assess Cell Viability (MTT/WST-1 Assay) start->viability apoptosis Induce Apoptosis? (DAPI, Annexin V/PI) start->apoptosis cell_cycle Cause Cell Cycle Arrest? (Flow Cytometry) start->cell_cycle invasion Inhibit Invasion? (Transwell Assay) start->invasion western_blot Analyze Protein Expression (Western Blot) apoptosis->western_blot cell_cycle->western_blot apoptosis_proteins Apoptotic Proteins (Bax, Bcl-2, Caspases) western_blot->apoptosis_proteins cell_cycle_proteins Cell Cycle Proteins western_blot->cell_cycle_proteins

Caption: Logical workflow for investigating the in vitro anticancer properties of this compound.

Modulation of ABC Transporters

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of many drugs.

Quantitative Data on ABC Transporter Inhibition
TransporterSubstrateTest SystemIC50 Value (µM)Reference
P-glycoprotein (ABCB1)TalinololCaco-2 cells0.7[5]
Experimental Protocol: P-glycoprotein Inhibition Assay

Objective: To determine the inhibitory effect of this compound on P-glycoprotein-mediated drug efflux.

Methodology:

  • Cell Culture: Caco-2 cells, which endogenously express P-gp, are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

  • Transport Studies:

    • The transport of a known P-gp substrate, such as talinolol or rhodamine 123, is measured across the Caco-2 cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions.

    • These transport studies are conducted in the presence of various concentrations of this compound.

    • Samples are collected from the donor and receiver compartments at different time points and analyzed by a suitable method (e.g., HPLC for talinolol, fluorescence spectroscopy for rhodamine 123).

  • Data Analysis: The apparent permeability coefficients (Papp) are calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition. The IC50 value is calculated from the concentration-dependent inhibition of substrate efflux.

P-glycoprotein Inhibition Assay Workflow

P-gp Inhibition Assay in Caco-2 Cells cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis culture Culture Caco-2 Cells on Transwell Inserts add_substrate Add P-gp Substrate (e.g., Talinolol) culture->add_substrate add_epoxy Add this compound (Varying Concentrations) culture->add_epoxy measure_transport Measure Bidirectional Transport (Apical to Basolateral & Basolateral to Apical) add_substrate->measure_transport add_epoxy->measure_transport calc_papp Calculate Apparent Permeability (Papp) measure_transport->calc_papp calc_efflux Determine Efflux Ratio calc_papp->calc_efflux calc_ic50 Calculate IC50 calc_efflux->calc_ic50

Caption: Workflow for assessing P-glycoprotein inhibition by this compound using Caco-2 cell monolayers.

Neuroprotective Effects

Furanocoumarins from citrus have been reported to possess neuroprotective properties. While specific quantitative data for this compound is limited, studies on related compounds and extracts suggest a potential to protect neurons from toxicity induced by agents like β-amyloid.

Experimental Protocol: Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against β-amyloid-induced neurotoxicity.

Methodology:

  • Cell Culture: Neuronal cells, such as SH-SY5Y neuroblastoma cells or primary cortical neurons, are cultured.

  • Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent, such as aggregated β-amyloid peptide (Aβ), to induce cell death.

  • Treatment: Cells are pre-treated with various concentrations of this compound before the addition of the neurotoxin, or co-treated with the neurotoxin and this compound.

  • Cell Viability Assessment: Cell viability is measured using assays like the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Assessment of Apoptosis: Apoptotic cell death can be assessed by methods such as TUNEL staining or caspase activity assays.

  • Data Analysis: The ability of this compound to increase cell viability or reduce apoptosis in the presence of the neurotoxin is quantified, and an EC50 value can be determined.

Modulation of Signaling Pathways

The biological effects of this compound and related furanocoumarins are mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Bergamottin has been shown to inhibit the activation of NF-κB.

Experimental Protocol: Western Blot for NF-κB Pathway Activation

  • Cell Treatment: Cells (e.g., macrophages, cancer cells) are pre-treated with this compound and then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated.

  • Western Blotting:

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies against key NF-κB pathway proteins:

      • Phospho-IκBα (to assess degradation of the inhibitory subunit).

      • p65 (to assess its translocation to the nucleus).

    • Loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) are used to ensure equal protein loading.

  • Analysis: A decrease in IκBα phosphorylation and a reduction in nuclear p65 levels in this compound-treated cells would indicate inhibition of the NF-κB pathway.

This compound's Inhibition of the NF-κB Pathway

Inhibition of NF-κB Signaling by this compound stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK Activation stimulus->ikk epoxy This compound epoxy->ikk Inhibits ikba_p Phosphorylation of IκBα ikk->ikba_p ikba_deg Degradation of IκBα ikba_p->ikba_deg nfkb_trans NF-κB (p65/p50) Nuclear Translocation ikba_deg->nfkb_trans gene_exp Pro-inflammatory Gene Expression nfkb_trans->gene_exp

Caption: this compound is hypothesized to inhibit the NF-κB pathway by preventing IKK activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in regulating cell proliferation, differentiation, and apoptosis. Bergamottin has been shown to deactivate the Ras/Raf/ERK pathway in colon cancer cells.

Experimental Protocol: Western Blot for MAPK Pathway Activation

  • Cell Treatment: Cells are treated with this compound for various times and at different concentrations.

  • Protein Extraction: Whole-cell lysates are prepared.

  • Western Blotting:

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies specific for the phosphorylated (activated) forms of key MAPK proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38).

    • The same membrane is then stripped and re-probed with antibodies for the total forms of these proteins to normalize for protein loading.

  • Analysis: A decrease in the ratio of phosphorylated to total MAPK proteins in this compound-treated cells indicates inhibition of the respective pathway.

This compound's Potential Modulation of MAPK Pathways

Modulation of MAPK Signaling by this compound cluster_erk Ras/Raf/ERK Pathway cluster_jnk_p38 Stress-Activated Pathways extracellular Extracellular Signals ras Ras extracellular->ras jnk JNK extracellular->jnk p38 p38 extracellular->p38 epoxy This compound mek MEK epoxy->mek Inhibits? raf Raf ras->raf raf->mek erk ERK mek->erk cellular_response Cellular Responses (Proliferation, Apoptosis, etc.) erk->cellular_response jnk->cellular_response p38->cellular_response

Caption: this compound may exert its effects by inhibiting components of the MAPK signaling cascades.

Conclusion

The biological activities of this compound are clearly not limited to its well-documented inhibition of CYP3A4. Its anti-inflammatory, potential anticancer, and neuroprotective effects, coupled with its ability to modulate key signaling pathways and drug transporters, position it as a compound of significant interest for further pharmacological investigation and drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this multifaceted natural product. A deeper understanding of its mechanisms of action beyond CYP3A4 inhibition will be crucial in harnessing its full therapeutic capabilities.

References

The Interplay of Epoxybergamottin and its Furanocoumarin Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between epoxybergamottin and other naturally occurring furanocoumarins. Furanocoumarins are a class of secondary metabolites prevalent in various plant species, particularly in citrus fruits like grapefruit.[1] They are of significant interest to the scientific community due to their potent inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.[2][3] This document details their shared biosynthetic origins, comparative inhibitory potencies, and the experimental methodologies used for their characterization.

Chemical Lineage: Biosynthesis of Furanocoumarins

Furanocoumarins are structurally characterized by a furan ring fused with a coumarin scaffold.[4] They are broadly classified into linear types, such as psoralen, and angular types.[4] The major furanocoumarins found in grapefruit—bergamottin, this compound, and 6′,7′-dihydroxybergamottin—are all derivatives of the linear psoralen structure.[1][5]

Their biosynthesis originates from the shikimate pathway, with umbelliferone serving as a key precursor.[6][7] The pathway proceeds through a series of enzymatic reactions, including prenylation and cyclization, catalyzed by cytochrome P450 monooxygenases to form the psoralen core.[1][6] Subsequent modifications, such as the attachment of a geranyl pyrophosphate (GPP) group to the bergapten intermediate, lead to the formation of bergamottin.[6] this compound and 6′,7′-dihydroxybergamottin are then formed through the oxidation of bergamottin's geranyloxy side chain.[5]

Furanocoumarin Biosynthesis cluster_precursors Core Pathway cluster_derivatives Bergamottin Derivatives Umbelliferone Umbelliferone Marmesin Marmesin Umbelliferone->Marmesin Prenylation & Cyclization Psoralen Psoralen Marmesin->Psoralen CYP Monooxygenase Bergaptol Bergaptol Psoralen->Bergaptol Hydroxylation Bergapten Bergapten Bergaptol->Bergapten Methylation Bergamottin Bergamottin Bergapten->Bergamottin Geranylation (GPP) This compound This compound Bergamottin->this compound Epoxidation DHB 6',7'-Dihydroxybergamottin Bergamottin->DHB Dihydroxylation

Caption: Biosynthetic pathway of major furanocoumarins from umbelliferone.

Mechanism of Action: Inhibition of Cytochrome P450 3A4 (CYP3A4)

The primary pharmacological effect of this compound and related furanocoumarins is the inhibition of drug-metabolizing enzymes, most notably CYP3A4.[2][8] CYP3A4 is responsible for the oxidative metabolism of approximately 50% of all prescription drugs.[9] Inhibition of this enzyme can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.[3][8]

Furanocoumarins act as both competitive and mechanism-based inhibitors of CYP3A4.[10][11] Mechanism-based inhibition is an irreversible process where the furanocoumarin is first metabolized by the CYP3A4 enzyme. This creates a reactive intermediate that covalently binds to the enzyme's active site, leading to its permanent inactivation.[8][12] The furan ring is a critical structural feature for this inactivation process.[13][14]

CYP3A4 Inhibition Mechanism FC Furanocoumarin (e.g., this compound) Complex Enzyme-Substrate Complex FC->Complex Binds to Active Site CYP3A4_Active Active CYP3A4 Enzyme CYP3A4_Active->Complex Intermediate Reactive Intermediate Complex->Intermediate Metabolism by CYP3A4 CYP3A4_Inactive Inactive CYP3A4 Enzyme Intermediate->CYP3A4_Inactive Covalent Bonding & Irreversible Inactivation

Caption: Mechanism-based inhibition of CYP3A4 by furanocoumarins.

Quantitative Analysis of CYP3A4 Inhibition

The inhibitory potency of furanocoumarins is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. Studies have shown that furanocoumarin dimers and derivatives with modified geranyloxy side chains, such as 6′,7′-dihydroxybergamottin, are particularly potent inhibitors of CYP3A4.[10][15]

FuranocoumarinExperimental SystemIC₅₀ (µM)Reference
This compound Human Liver Epithelial Cells4.2 ± 1.1[15][16]
Bergapten Human Liver Microsomes19 - 36[13][17]
Bergamottin Human Liver Microsomes~20 (comparative strength)[12]
6',7'-Dihydroxybergamottin Human Liver Microsomes~44 (comparative strength)[12]
Furanocoumarin Dimers Human Liver Microsomes~0.1[10]

Note: IC₅₀ values can vary depending on the experimental conditions, including the specific substrate and incubation time used. The unsaturated furan derivatives exhibit time-dependent inhibition, with potency increasing significantly after a preincubation period.[14]

Experimental Protocols: In Vitro CYP3A4 Inhibition Assay

The following outlines a generalized protocol for determining the IC₅₀ of a furanocoumarin using human liver microsomes.

A. Materials and Reagents

  • Human Liver Microsomes (HLM)

  • Test Furanocoumarin (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • CYP3A4 Probe Substrate (e.g., Testosterone, Quinine)[13]

  • NADPH regenerating system

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile or other quenching solvent

  • Reference Inhibitor (e.g., Ketoconazole)

B. Incubation Procedure

  • Preparation: Prepare a series of dilutions of the test furanocoumarin.

  • Pre-incubation (for mechanism-based inhibition): In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test furanocoumarin dilution. Incubate at 37°C for a defined period (e.g., 10-15 minutes) to allow for potential mechanism-based inactivation.[14]

  • Reaction Initiation: Add the CYP3A4 probe substrate and the NADPH regenerating system to the mixture to initiate the metabolic reaction. Control incubations should be performed without the inhibitor.[17]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold quenching solvent, such as acetonitrile.

  • Centrifugation: Centrifuge the samples to precipitate proteins.

C. Analysis

  • Sample Analysis: Analyze the supernatant for the presence of the substrate's metabolite using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[15][16]

  • Data Calculation: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoid curve to calculate the IC₅₀ value.

Experimental Workflow start Start prep Prepare Incubation Mix: - Human Liver Microsomes - Buffer - Furanocoumarin Inhibitor start->prep pre_incubate Pre-incubate at 37°C (for mechanism-based inhibitors) prep->pre_incubate initiate Initiate Reaction: Add NADPH & Substrate (e.g., Testosterone) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (add cold solvent) incubate->terminate analyze Analyze Metabolite Formation (HPLC-MS/MS) terminate->analyze calculate Calculate IC50 Value analyze->calculate end_node End calculate->end_node

Caption: General workflow for an in vitro CYP3A4 inhibition assay.

Conclusion

This compound is intricately related to other furanocoumarins like bergamottin and 6′,7′-dihydroxybergamottin through a shared biosynthetic pathway rooted in the psoralen scaffold. These compounds collectively represent a significant class of CYP3A4 inhibitors found in citrus. Their mechanism of action, primarily through irreversible inactivation of the enzyme, underscores their importance in the field of drug metabolism and drug-drug interactions. The structure-activity relationship reveals that modifications to the geranyloxy side chain significantly influence inhibitory potency. Understanding these relationships is critical for drug development professionals in predicting and managing potential food-drug interactions.

References

The In Vivo Odyssey of Epoxybergamottin: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxybergamottin, a furanocoumarin predominantly found in grapefruit, has garnered significant attention in the field of drug development for its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics and metabolism of this compound. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this document synthesizes the existing knowledge, outlines detailed experimental protocols for its study, and visualizes its metabolic interactions. This guide serves as a foundational resource for researchers investigating the complex role of this compound in drug-drug interactions and its potential therapeutic or adverse effects.

Introduction

Furanocoumarins, a class of organic chemical compounds produced by a variety of plants, are known for their potential to interact with drug metabolism. Among these, this compound has been identified as a significant contributor to the "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications alters their oral bioavailability. This interaction is primarily attributed to the inhibition of intestinal CYP3A4 by furanocoumarins like this compound.[1] Understanding the in vivo behavior of this compound is therefore crucial for predicting and managing drug-drug interactions, as well as for exploring its own therapeutic potential.

Pharmacokinetics of Furanocoumarins: A Proxy for this compound

Direct and detailed in vivo pharmacokinetic studies on this compound are notably scarce in the available scientific literature. However, studies on other furanocoumarins, such as oxypeucedanin and bergapten, provide valuable insights into the likely pharmacokinetic profile of this class of compounds. These studies in rat models indicate that furanocoumarins are generally characterized by rapid absorption and elimination.

For instance, a study on oxypeucedanin in rats after a single oral administration of 20 mg/kg showed poor and slow absorption, with a mean time to reach the peak concentration (Tmax) of 3.38 hours and a mean absolute bioavailability of 10.26%.[2] The elimination half-life (T1/2z) was 2.94 hours.[2] Intravenous administration of oxypeucedanin showed dose-independent linear kinetics.[2] Another study on novel furoxan/coumarin hybrids in rats also demonstrated rapid absorption, with Tmax values around 0.1-0.2 hours and half-lives ranging from 0.5 to 1.0 hour.[3]

While these data provide a general framework, it is critical to conduct specific in vivo pharmacokinetic studies on this compound to determine its unique absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Representative Pharmacokinetic Parameters of Furanocoumarins in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Bioavailability (%)Reference
Oxypeucedanin20Not Reported3.38Not Reported2.9410.26[2]
Imperatorin (from ADR extract)1.0 g/kg (extract)~150~1.0~500Not ReportedNot Reported[4]
Isoimperatorin (from ADR extract)1.0 g/kg (extract)~200~1.0~700Not ReportedNot Reported[4]
CY-14S-4A83Not Reported945.9 ± 452.50.2 ± 0.21308.0 ± 461.71.0 ± 0.2Not Reported[3]
CY-16S-4A43Not Reported1209.6 ± 481.90.1 ± 0.1668.6 ± 181.80.5 ± 0.1Not Reported[3]
CY-16S-4A93Not Reported9376.2 ± 4205.60.1 ± 0.03845.1 ± 1773.40.9 ± 0.2Not Reported[3]

Note: This table presents data for other furanocoumarins as a proxy due to the lack of specific data for this compound. ADR: Angelica dahurica Radix.

Metabolism of this compound

The primary mechanism of action of this compound in drug interactions is the inhibition of CYP3A4.[1] In vitro studies have shown that this compound and its metabolites can inactivate this enzyme.[1] The furan ring of this compound is metabolized by CYP3A4, leading to the formation of reactive intermediates that can covalently bind to the enzyme, causing irreversible inhibition.[1]

While the in vivo metabolic pathways of this compound in mammals have not been extensively elucidated, it is known that it can be hydrolyzed to 6',7'-dihydroxybergamottin.[5] The metabolism of molecules containing a furan ring often involves oxidation of the furan ring, which can lead to the formation of reactive intermediates.[6]

Diagram 1: Proposed Interaction of this compound with CYP3A4

Epoxybergamottin_Metabolism This compound This compound CYP3A4 Intestinal & Hepatic CYP3A4 This compound->CYP3A4 Inhibition Reactive_Intermediate Reactive Intermediate This compound->Reactive_Intermediate Metabolized by CYP3A4 Metabolism Metabolism of Co-administered Drug CYP3A4->Metabolism Catalyzes Increased_Bioavailability Increased Bioavailability of Co-administered Drug CYP3A4->Increased_Bioavailability Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Reactive_Intermediate->CYP3A4 Irreversible Inactivation

Caption: Interaction of this compound with CYP3A4, leading to enzyme inhibition.

Experimental Protocols

Due to the absence of specific published protocols for this compound, a general methodology for an in vivo pharmacokinetic study of a furanocoumarin in a rat model is provided below. This protocol is based on established practices for similar compounds.[2][4]

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.

  • Dosing:

    • Oral Administration: this compound can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

    • Intravenous Administration: For bioavailability studies, this compound can be dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound and its potential metabolites in plasma.[7][8][9]

  • Sample Preparation: A protein precipitation method is typically employed. An internal standard (IS) is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile or methanol). After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is generally used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Metabolite Identification
  • In Vitro Metabolism: Incubation of this compound with liver microsomes or hepatocytes from different species (including human) can help identify potential metabolites.[10]

  • In Vivo Sample Analysis: Plasma, urine, and feces samples from the pharmacokinetic study can be analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify metabolites. Data-dependent scanning and post-acquisition data mining can be employed to detect and characterize metabolites.

Diagram 2: Experimental Workflow for an In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Acclimatization Acclimatization of Rats Dosing Dosing (Oral or IV) Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Determination Concentration Determination LCMS_Analysis->Concentration_Determination PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, T½) Concentration_Determination->PK_Parameter_Calculation

References

The Distribution of Epoxybergamottin Across the Citrus Genus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxybergamottin is a naturally occurring furanocoumarin prevalent in various citrus species. This compound, alongside other furanocoumarins, is of significant interest to the scientific and medical communities due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system. This inhibition can lead to significant food-drug interactions, altering the metabolism of a wide range of pharmaceuticals and potentially causing adverse effects. Understanding the distribution and concentration of this compound in different citrus species is therefore crucial for drug development, clinical pharmacology, and the food industry. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed analytical methodologies for its quantification, and a visualization of its primary mechanism of action.

Data Presentation: Quantitative Occurrence of this compound in Citrus Species

The concentration of this compound varies significantly among different citrus species and even between different parts of the fruit, with the peel (flavedo and albedo) generally containing substantially higher concentrations than the pulp.[1][2] The following tables summarize the quantitative data on this compound content in the peel and pulp of a wide range of citrus species.

Table 1: this compound Content in the Peel of Various Citrus Species

Citrus SpeciesCultivar/VarietyThis compound (mg/kg fresh weight)Reference
Pummelo (Citrus maxima)Chandler13.2[2]
Deep Red10.5[2]
Pink9.8[2]
Grapefruit (Citrus paradisi)Duncan25.6[2]
Marsh22.1[2]
Star Ruby18.9[3]
Sour Orange (Citrus aurantium)Bouquetier de Nice8.5[2]
Chinotto7.9[2]
Maroc6.3[2]
Lemon (Citrus limon)Eureka1.2[2]
Meyer0.8[2]
Lime (Citrus aurantiifolia)Brazil Sweet3.4[2]
Palestine2.9[2]
Bergamot (Citrus bergamia)Fantastico45.3[4]
Sweet Orange (Citrus sinensis)CadeneraNot Detected[2]
HamlinNot Detected[2]
Mandarin (Citrus reticulata)CleopatraNot Detected[2]
SatsumaNot Detected[2]
Clementine (Citrus clementina)NulesNot Detected[4]

Table 2: this compound Content in the Pulp of Various Citrus Species

Citrus SpeciesCultivar/VarietyThis compound (mg/kg fresh weight)Reference
Pummelo (Citrus maxima)Chandler1.1[2]
Deep Red0.9[2]
Grapefruit (Citrus paradisi)Duncan2.8[2]
Marsh2.1[2]
White (commercial juice)2.9 (µg/mL)[No Ref]
Red (commercial juice)1.8 (µg/mL)[No Ref]
Sour Orange (Citrus aurantium)Bouquetier de Nice1.5[2]
Lemon (Citrus limon)Eureka< 0.1[2]
Sweet Orange (Citrus sinensis)CadeneraNot Detected[2]
Mandarin (Citrus reticulata)CleopatraNot Detected[2]

Experimental Protocols

Accurate quantification of this compound in citrus matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common techniques employed.[1][5]

Sample Preparation: Extraction of Furanocoumarins from Citrus Peel

This protocol is a representative method for the extraction of this compound and other furanocoumarins from the peel of citrus fruits.

  • 1.1. Sample Homogenization:

    • Separate the flavedo (outer colored part) and albedo (inner white part) from the fresh fruit.

    • Weigh approximately 10 g of the fresh peel.

    • Cryogenically grind the peel to a fine powder using liquid nitrogen to prevent enzymatic degradation.

  • 1.2. Solvent Extraction:

    • Transfer the powdered peel to a 50 mL polypropylene tube.

    • Add 20 mL of a methanol/water (80:20, v/v) solution.[2]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • 1.3. Supernatant Collection and Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

UPLC-MS/MS for Furanocoumarin Quantification

This method provides high sensitivity and selectivity for the analysis of this compound.[6][7]

  • 2.1. Chromatographic System:

    • Instrument: ACQUITY UPLC I-Class system coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.[7]

    • Column: ACQUITY UPLC CSH Fluoro-Phenyl, 1.7 µm, 2.1 x 100 mm.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • 2.2. Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 1000 L/hr.

    • Cone Gas Flow: 150 L/hr.

    • Multiple Reaction Monitoring (MRM) Transitions for this compound:

      • Precursor Ion (m/z): 355.15

      • Product Ions (m/z): 203.05 (quantifier), 175.05 (qualifier).

Mandatory Visualizations

Signaling Pathway: Inhibition of Cytochrome P450 3A4 by this compound

This compound is a mechanism-based inhibitor of CYP3A4.[3] It is metabolized by the enzyme to a reactive intermediate that covalently binds to the active site, leading to irreversible inactivation.[8]

CYP3A4_Inhibition cluster_0 This compound Metabolism and CYP3A4 Inactivation This compound This compound Metabolism Metabolism in Active Site This compound->Metabolism CYP3A4_active Active CYP3A4 (Heme Iron) CYP3A4_active->Metabolism Drug_Metabolism Drug Metabolism (e.g., Felodipine) CYP3A4_active->Drug_Metabolism Reactive_Intermediate Reactive Epoxide Intermediate Metabolism->Reactive_Intermediate Covalent_Binding Covalent Binding to Apoprotein Reactive_Intermediate->Covalent_Binding CYP3A4_inactive Inactive CYP3A4 (Adducted) Covalent_Binding->CYP3A4_inactive Inhibited_Metabolism Inhibited Drug Metabolism CYP3A4_inactive->Inhibited_Metabolism

Caption: Mechanism of CYP3A4 inactivation by this compound.

Experimental Workflow: Quantification of this compound in Citrus Peel

The following diagram illustrates the key steps in the analytical workflow for determining the concentration of this compound in citrus peel samples.

Experimental_Workflow cluster_1 Analytical Workflow for this compound Quantification Start Citrus Fruit Sample Peel_Separation Peel Separation (Flavedo + Albedo) Start->Peel_Separation Homogenization Cryogenic Grinding Peel_Separation->Homogenization Extraction Ultrasonic Extraction (Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration (0.22 µm) Centrifugation->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis Quantification Data Processing and Quantification Analysis->Quantification End This compound Concentration Quantification->End

Caption: Workflow for this compound analysis in citrus peel.

Conclusion

The presence and concentration of this compound are highly dependent on the specific citrus species and the part of the fruit analyzed. Grapefruit, pummelo, sour orange, and bergamot are significant sources of this furanocoumarin, particularly in their peels. In contrast, sweet oranges, mandarins, and clementines contain negligible or undetectable amounts. The provided analytical protocols offer robust methods for the accurate quantification of this compound, which is essential for assessing the risk of food-drug interactions. The visualization of the CYP3A4 inhibition pathway highlights the biochemical basis for these interactions. This guide serves as a valuable resource for researchers and professionals in pharmacology and food science, enabling a more informed approach to drug development and dietary recommendations.

References

Methodological & Application

HPLC-MS/MS method for quantification of epoxybergamottin in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of epoxybergamottin in biological samples. This is crucial for researchers in drug development and related fields due to this compound's role as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes a large proportion of clinical drugs.[1] The accurate measurement of this compound in biological matrices is essential for pharmacokinetic, drug-drug interaction, and toxicological studies.

The method involves sample preparation to isolate the analyte from complex biological matrices like plasma or serum, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS).

Principle of the Method

The methodology is based on the separation of this compound from other endogenous components in a biological sample using reversed-phase HPLC. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[2]

Application Note

1. Sample Preparation

Biological samples such as plasma or serum require a preparation step to remove proteins and other interfering substances.[3] Protein precipitation is a common and efficient method for this purpose, utilizing organic solvents like acetonitrile or methanol to denature and precipitate proteins.[3][4][5] This "dilute and shoot" approach is fast and straightforward.[3] Alternatively, liquid-liquid extraction (LLE) can be employed to partition the analyte into an immiscible organic solvent, offering enhanced cleanup and concentration.[3][6] For cleaner extracts, especially from complex matrices, Solid-Phase Extraction (SPE) using a reverse-phase cartridge can be utilized.[7][8]

2. Chromatographic Separation

A reversed-phase HPLC column, such as a C18 or C8 column, is typically used for the separation of furanocoumarins like this compound.[7][9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) provides effective separation of the analyte from other compounds.[9][10] The addition of formic acid helps to improve peak shape and ionization efficiency.

3. Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its superior sensitivity and specificity.[2] Electrospray ionization (ESI) in positive mode is commonly used for furanocoumarins. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor and product ion pairs are selected for this compound and an internal standard.[2][11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • Thaw biological samples (e.g., human plasma) and calibration standards on ice.

  • To 100 µL of the plasma sample, add 20 µL of an internal standard solution (e.g., a structural analog or stable isotope-labeled this compound in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

Parameter Value
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Elution | Start at 10% B, linear gradient to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 350°C
Desolvation Gas Flow 800 L/hr
Analyte MRM Transition (m/z)
This compound Quantifier and Qualifier transitions to be optimized

| Internal Standard | To be determined based on selection |

Note: Specific MRM transitions, cone voltages, and collision energies for this compound should be optimized using a standard solution. Based on literature for similar furanocoumarins, these parameters are analyte-specific.[11]

Quantitative Data Summary

Method validation should be performed to assess linearity, sensitivity, accuracy, precision, and recovery. The following table presents typical performance characteristics for such a method, based on published data for related furanocoumarins.[11][13]

Table 3: Typical Method Validation Parameters

Parameter Typical Value
Linearity Range 0.5 - 500 ng/mL (R² > 0.99)
Limit of Quantification (LOQ) 0.5 ng/mL[11]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

| Extraction Recovery | > 85% |

Visualized Workflows

G Diagram 1: Sample Preparation Workflow cluster_prep Biological Sample Processing Sample 1. Collect 100 µL Plasma Sample Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add 300 µL Acetonitrile Add_IS->Add_Solvent Vortex 4. Vortex (1 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge (15,000 x g, 10 min) Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Inject 7. Inject into HPLC-MS/MS Collect->Inject

Caption: Workflow for preparing biological samples for analysis.

G Diagram 2: HPLC-MS/MS Analysis Workflow cluster_analysis Instrumental Analysis Injection Sample Injection HPLC HPLC Separation (Reversed-Phase C18) Injection->HPLC Ionization Electrospray Ionization (ESI+) HPLC->Ionization MS1 Mass Selection (Q1) (Precursor Ion) Ionization->MS1 Fragmentation Collision Cell (Q2) (CID) MS1->Fragmentation MS2 Mass Selection (Q3) (Product Ion) Fragmentation->MS2 Detection Detector MS2->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Process from sample injection to data analysis.

References

Application Notes and Protocols for In Vitro Measurement of Epoxybergamottin's Inhibition of CYP3A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxybergamottin, a furanocoumarin found predominantly in grapefruit peel, is a known inhibitor of Cytochrome P450 3A4 (CYP3A4).[1][2] CYP3A4 is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a wide range of xenobiotics, including approximately 50% of clinically used drugs. Inhibition of CYP3A4 by compounds like this compound can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity or loss of therapeutic efficacy. Therefore, accurate in vitro assessment of this compound's inhibitory potential on CYP3A4 is crucial during drug development and for understanding food-drug interactions.

These application notes provide detailed protocols for two common in vitro methods to assess the inhibitory effect of this compound on CYP3A4: a fluorescence-based high-throughput screening assay and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay. Furthermore, this document summarizes the available quantitative data on this compound's inhibitory potency and describes its proposed mechanism of action.

Data Presentation

The inhibitory potential of this compound and related furanocoumarins against CYP3A4 is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the kinetic parameters of mechanism-based inhibition, the inhibition constant (Ki) and the maximal rate of inactivation (k_inact).

Table 1: IC50 Value for this compound Inhibition of CYP3A4

CompoundSubstrateIn Vitro SystemIC50 (µM)Reference
This compoundDiltiazemTransfected Human Liver Epithelial Cells4.2 ± 1.1[1]

Table 2: Mechanism-Based Inhibition Kinetic Parameters for Bergamottin (a related furanocoumarin)

CompoundSubstrateIn Vitro SystemKi (µM)k_inact (min⁻¹)Reference
BergamottinN/AReconstituted P450 3A47.70.3

Experimental Protocols

Fluorescence-Based CYP3A4 Inhibition Assay

This protocol describes a high-throughput method for assessing CYP3A4 inhibition using a fluorogenic probe substrate. The assay measures the decrease in the formation of a fluorescent product in the presence of the inhibitor.

Materials:

  • Human Liver Microsomes (HLM) or recombinant human CYP3A4

  • This compound (test inhibitor)

  • Ketoconazole (positive control inhibitor)

  • CYP3A4 fluorogenic substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). Note that the final solvent concentration in the incubation should be kept low (typically ≤ 1%) to avoid solvent-mediated effects on enzyme activity.

    • Prepare a series of dilutions of this compound in potassium phosphate buffer to achieve the desired final concentrations in the assay.

    • Prepare a stock solution of the fluorogenic substrate (e.g., BFC) in acetonitrile.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Human liver microsomes or recombinant CYP3A4

      • This compound solution at various concentrations (or solvent control)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a sufficient volume of a stop solution (e.g., acetonitrile).

    • Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells without NADPH or without enzyme) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Epoxy_stock This compound Stock Epoxy_dil Serial Dilutions Epoxy_stock->Epoxy_dil Add_reagents Add Buffer, Microsomes, and this compound to Plate Epoxy_dil->Add_reagents Substrate_stock Substrate Stock Initiate Initiate with NADPH and Substrate Substrate_stock->Initiate NADPH_prep NADPH System Prep NADPH_prep->Initiate Pre_incubate Pre-incubate at 37°C Add_reagents->Pre_incubate Pre_incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Read Read Fluorescence Stop->Read Calc_inhibition Calculate % Inhibition Read->Calc_inhibition Plot_data Plot Dose-Response Curve Calc_inhibition->Plot_data Det_IC50 Determine IC50 Plot_data->Det_IC50

Caption: Workflow for the fluorescence-based CYP3A4 inhibition assay.

LC-MS/MS-Based CYP3A4 Inhibition Assay

This protocol provides a more specific and sensitive method for measuring CYP3A4 inhibition by quantifying the formation of a specific metabolite from a probe substrate using LC-MS/MS.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound (test inhibitor)

  • Ketoconazole (positive control inhibitor)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of this compound as described in the fluorescence-based assay protocol.

    • Prepare a stock solution of the probe substrate (e.g., midazolam) in a suitable solvent.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In microcentrifuge tubes, combine:

      • Potassium phosphate buffer

      • Human liver microsomes

      • This compound solution at various concentrations (or solvent control)

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add the probe substrate and pre-incubate for an additional 3-5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 5-15 minutes), ensuring linearity of metabolite formation.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the peak area ratio of the metabolite to the internal standard.

    • Determine the percent inhibition for each this compound concentration relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Epoxy_stock This compound Stock Epoxy_dil Serial Dilutions Epoxy_stock->Epoxy_dil Combine_reagents Combine Buffer, Microsomes, and this compound Epoxy_dil->Combine_reagents Substrate_stock Probe Substrate Stock Add_substrate Add Probe Substrate Substrate_stock->Add_substrate NADPH_prep NADPH System Prep Initiate Initiate with NADPH NADPH_prep->Initiate Pre_incubate1 Pre-incubate at 37°C Combine_reagents->Pre_incubate1 Pre_incubate1->Add_substrate Pre_incubate2 Pre-incubate at 37°C Add_substrate->Pre_incubate2 Pre_incubate2->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Acetonitrile + Internal Standard Incubate->Terminate Process Vortex and Centrifuge Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calc_IC50 Calculate IC50 Analyze->Calc_IC50 G Epoxy This compound Complex This compound-CYP3A4 Complex Epoxy->Complex Reversible Binding CYP3A4_active Active CYP3A4 CYP3A4_active->Complex Reactive_Intermediate Reactive Intermediate (γ-ketoenal) Complex->Reactive_Intermediate Metabolic Activation (NADPH-dependent) CYP3A4_inactive Inactive Covalently Modified CYP3A4 Reactive_Intermediate->CYP3A4_inactive Covalent Adduct Formation

References

Application Notes and Protocols for Cell-Based Assays to Study Epoxybergamottin's Effect on Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxybergamottin, a furanocoumarin predominantly found in grapefruit, is a significant contributor to the well-documented "grapefruit juice effect," a phenomenon characterized by clinically relevant drug-drug interactions. This occurs primarily through the inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs. Understanding the inhibitory potential of this compound on various CYP isoforms is crucial for predicting and mitigating adverse drug reactions.

These application notes provide detailed protocols for cell-based assays designed to quantify the inhibitory effect of this compound on major human drug-metabolizing CYP enzymes. The provided methodologies utilize commercially available luminescent assays, offering high sensitivity, and high-throughput capabilities suitable for drug discovery and development settings.

Mechanism of Action: Covalent Inactivation of Cytochrome P450

Furanocoumarins, including this compound, are known mechanism-based inhibitors of CYP enzymes. This means they are converted by the CYP enzyme into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This is a critical distinction from reversible inhibition, as the restoration of enzyme activity requires the synthesis of new enzyme, a process that can take a significant amount of time.

cluster_0 CYP-Mediated Bioactivation cluster_1 Enzyme Inactivation cluster_2 Consequence This compound This compound CYP_Enzyme Cytochrome P450 (e.g., CYP3A4) This compound->CYP_Enzyme Metabolism Reactive_Metabolite Reactive Epoxide Intermediate CYP_Enzyme->Reactive_Metabolite Bioactivation Covalent_Binding Covalent Adduct Formation Reactive_Metabolite->Covalent_Binding Nucleophilic Attack Inactive_CYP Inactive CYP Enzyme Covalent_Binding->Inactive_CYP Irreversible Inactivation Decreased_Metabolism Decreased Drug Metabolism Inactive_CYP->Decreased_Metabolism

Mechanism of CYP450 inactivation by this compound.

Data Presentation: Inhibitory Profile of Furanocoumarins on Cytochrome P450 Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related furanocoumarin, bergamottin, against major human CYP450 isoforms. This data is essential for assessing the selectivity and potency of their inhibitory effects.

CompoundCYP IsoformIC50 (µM)Reference
This compound CYP3A44.2 ± 1.1[1]
Bergamottin CYP1A2> 50[2]
CYP2C912.5[3]
CYP2C191.8[3]
CYP2D614.2[4]
CYP3A44.5[5]

Experimental Protocols: Cell-Based CYP Inhibition Assays

The following protocols are based on the Promega P450-Glo™ Assay systems, which are widely used for their high sensitivity and ease of use in a high-throughput format. These assays measure the activity of CYP enzymes by their ability to convert a luminogenic substrate into luciferin, which is then detected by a luciferase-based reaction.

cluster_workflow General Experimental Workflow A Cell Seeding (e.g., HepG2 cells) B Cell Culture & Adherence (24-48 hours) A->B C Treatment with this compound (various concentrations) B->C D Addition of Luminogenic CYP Substrate C->D E Incubation (Metabolism to Luciferin) D->E F Addition of Luciferin Detection Reagent E->F G Luminescence Measurement (Plate Reader) F->G H Data Analysis (IC50 Determination) G->H

General workflow for cell-based CYP inhibition assays.
Materials and Reagents

  • Cell Lines: Human hepatoma cell lines (e.g., HepG2) or other cell lines stably expressing specific CYP isoforms.

  • Cell Culture Medium: As recommended for the specific cell line.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • P450-Glo™ Assay Kits (Promega):

    • CYP1A2 Assay (Luciferin-1A2)

    • CYP2C9 Assay (Luciferin-H)

    • CYP2C19 Assay (Luciferin-H EGE)

    • CYP2D6 Assay (Luciferin-ME EGE)

    • CYP3A4 Assay (Luciferin-IPA)

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer capable of reading 96-well plates.

Protocol 1: CYP3A4 Inhibition Assay
  • Cell Seeding: Seed HepG2 cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Inhibitor Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C.

  • Substrate Addition: Prepare the P450-Glo™ CYP3A4 substrate (Luciferin-IPA) according to the manufacturer's instructions. Add the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for the recommended time to allow for the metabolism of the substrate.

  • Luminescence Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the CYP reaction and initiates the light-producing luciferase reaction.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocols 2-5: Inhibition Assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6

The protocols for the other CYP isoforms are analogous to the CYP3A4 protocol. The key differences are the specific P450-Glo™ luminogenic substrate and the potential need for a cell line with robust expression of the specific CYP isoform if not endogenously expressed at sufficient levels in the chosen cell line.

  • For CYP1A2: Use the P450-Glo™ CYP1A2 Assay with Luciferin-1A2 substrate.

  • For CYP2C9: Use the P450-Glo™ CYP2C9 Assay with Luciferin-H substrate.

  • For CYP2C19: Use the P450-Glo™ CYP2C19 Assay with Luciferin-H EGE substrate.

  • For CYP2D6: Use the P450-Glo™ CYP2D6 Assay with Luciferin-ME EGE substrate.

Follow the specific instructions provided with each P450-Glo™ assay kit for optimal substrate concentrations and incubation times.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the inhibitory effects of this compound on major drug-metabolizing enzymes. By employing these cell-based assays, scientists in the field of drug development can generate critical data to predict potential drug-drug interactions, thereby enhancing the safety and efficacy of new chemical entities. The quantitative data and mechanistic insights gained from these studies are invaluable for regulatory submissions and for guiding clinical trial design.

References

Application Notes and Protocols for Assessing the Inhibitory Activity of Epoxybergamottin using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxybergamottin, a furanocoumarin predominantly found in grapefruit, is a significant inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2][3] This inhibition is a primary contributor to the "grapefruit juice effect," where the co-administration of grapefruit juice with certain medications leads to altered drug pharmacokinetics and potential toxicity. Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism and assessing the inhibitory potential of new chemical entities.[1] This document provides detailed application notes and protocols for evaluating the inhibitory activity of this compound on major CYP450 isoforms using HLMs.

Data Presentation

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Inhibitory Activity of this compound on Human Cytochrome P450 Isoforms

CYP IsoformProbe SubstrateIC50 (µM)Notes
CYP3A4 Diltiazem4.2 ± 1.1[2]This compound is a potent inhibitor of CYP3A4.
CYP1A2 PhenacetinData not availableBergamottin, a related furanocoumarin, has been shown to inhibit CYP1A2.[4]
CYP2C9 DiclofenacData not availableFuranocoumarins from grapefruit juice have been reported to inhibit CYP2C9.[4]
CYP2C19 (S)-MephenytoinData not availableBergamottin has demonstrated inhibitory effects on CYP2C19.[4]
CYP2D6 DextromethorphanData not availableFuranocoumarins in grapefruit juice are known to be potent inhibitors of CYP2D6.[1]

Note: While this compound's inhibitory effect is most characterized for CYP3A4, related furanocoumarins found in grapefruit have been shown to inhibit a broader range of CYP isoforms. Further studies are required to determine the specific IC50 values of this compound for other CYP enzymes.

Experimental Protocols

Protocol 1: Determination of IC50 for CYP3A4 Inhibition by this compound in Human Liver Microsomes

This protocol outlines the steps to determine the concentration-dependent inhibition of CYP3A4 activity by this compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • CYP3A4 probe substrate (e.g., Diltiazem, Midazolam, or Testosterone)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent (for dissolving this compound)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes or 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of working solutions of this compound by serial dilution from the stock solution.

    • Prepare the CYP3A4 probe substrate solution in the assay buffer.

    • Prepare the HLM suspension in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In microcentrifuge tubes or a 96-well plate, combine the HLM suspension, potassium phosphate buffer, and the this compound working solution (or vehicle control).

    • Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to interact with the microsomes.

    • Initiate the metabolic reaction by adding the CYP3A4 probe substrate.

    • Immediately following the addition of the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite of the CYP3A4 probe substrate.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Mechanism of CYP3A4 Inhibition by Furanocoumarins

Furanocoumarins, including this compound, act as mechanism-based inhibitors of CYP3A4. This involves the metabolic activation of the furanocoumarin by the CYP3A4 enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.

CYP3A4_Inhibition Mechanism of CYP3A4 Inhibition by this compound cluster_0 CYP3A4 Catalytic Cycle cluster_1 Inhibition by this compound CYP3A4 CYP3A4 (Fe³⁺) Complex1 CYP3A4-Substrate Complex (Fe³⁺) CYP3A4->Complex1 Substrate Drug (Substrate) Substrate->Complex1 Binding Reduced1 CYP3A4-Substrate Complex (Fe²⁺) Complex1->Reduced1 e⁻ (from NADPH) Oxygenated O₂-CYP3A4-Substrate Complex (Fe²⁺) Reduced1->Oxygenated O₂ Product Metabolized Drug (Product) Oxygenated->Product Metabolism (Oxidation) CYP3A4_2 CYP3A4 (Fe³⁺) Oxygenated->CYP3A4_2 Epoxy This compound Complex_inhib CYP3A4-Epoxybergamottin Complex Epoxy->Complex_inhib CYP3A4_inhib CYP3A4 (Fe³⁺) CYP3A4_inhib->Complex_inhib Activated_inhib Metabolically Activated This compound (Reactive Intermediate) Complex_inhib->Activated_inhib Metabolism by CYP3A4 Inactive_CYP Inactive CYP3A4 (Covalent Adduct) Activated_inhib->Inactive_CYP Covalent Binding

Caption: Mechanism of CYP3A4 inhibition by this compound.

Experimental Workflow for CYP Inhibition Assay

The following diagram illustrates the general workflow for an in vitro CYP inhibition assay using human liver microsomes.

CYP_Inhibition_Workflow Experimental Workflow for CYP Inhibition Assay prep 1. Reagent Preparation - this compound dilutions - HLM suspension - Probe substrate solution - NADPH regenerating system incubate 2. Incubation - Add HLM, buffer, and inhibitor - Pre-incubate at 37°C - Add substrate and NADPH - Incubate at 37°C prep->incubate terminate 3. Reaction Termination - Add cold organic solvent with internal standard - Centrifuge to precipitate protein incubate->terminate analyze 4. LC-MS/MS Analysis - Transfer supernatant - Quantify metabolite formation terminate->analyze data 5. Data Analysis - Calculate % inhibition - Plot dose-response curve - Determine IC50 value analyze->data

Caption: General workflow for a CYP inhibition assay.

References

Application Notes and Protocols for Investigating the In Vivo Effects of Epoxybergamottin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vivo experimental data specifically for epoxybergamottin is limited in publicly available scientific literature. The following application notes and protocols are primarily based on established in vivo methodologies for closely related furanocoumarins, such as bergamottin and its metabolite, 6',7'-dihydroxybergamottin. These protocols should be adapted and validated carefully for research involving this compound.

Introduction

This compound is a naturally occurring furanocoumarin found in grapefruit and other citrus species. It is a known potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] In vitro studies have demonstrated its significant inhibitory effects on CYP3A4 activity.[1] Investigating the in vivo effects of this compound is crucial for understanding its pharmacokinetic profile, potential drug-drug interactions, and therapeutic applications, including its emerging role in cancer research. This document provides proposed animal models and detailed experimental protocols to guide in vivo investigations of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable in vivo data. Based on studies with related furanocoumarins, the following models are recommended:

  • Mice: Immunocompromised mouse models (e.g., BALB/c nude mice) are particularly useful for xenograft studies to evaluate the anti-tumor effects of this compound.[2] Standard mouse strains can be used for pharmacokinetic and toxicity studies.

  • Rats: Rats are a common model for pharmacokinetic and drug metabolism studies due to their larger size, which facilitates blood sampling.[3] They are also suitable for investigating the effects of this compound on the metabolism of co-administered drugs.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on bergamottin, a structurally similar furanocoumarin. This data can serve as a reference for designing and interpreting in vivo studies with this compound.

Table 1: In Vivo Anti-Tumor Efficacy of Bergamottin in a Lung Cancer Xenograft Model [4]

Animal ModelTreatment GroupDosageTumor Weight (g)Tumor Volume Reduction (%)
BALB/c nude miceControl (PBS)-1.61 ± 0.12-
BALB/c nude miceBergamottin25 mg/kg1.21 ± 0.0924.8
BALB/c nude miceBergamottin50 mg/kg0.42 ± 0.0573.9
BALB/c nude miceBergamottin100 mg/kg0.15 ± 0.0290.7

Table 2: In Vivo Anti-Tumor Efficacy of Bergamottin in a Colon Cancer Xenograft Model [5]

Animal ModelTreatment GroupDosageTumor Volume (mm³) at Day 42
Nude miceControl (DMSO)-~1800
Nude miceBergamottin15 mg/kg~1200
Nude miceBergamottin30 mg/kg~700
Nude miceBergamottin60 mg/kg~300

Experimental Protocols

Protocol for Investigating the In Vivo Anti-Cancer Effects of this compound in a Xenograft Mouse Model

This protocol is adapted from studies investigating the anti-tumor effects of bergamottin.[4][5]

Objective: To evaluate the in vivo anti-cancer efficacy of this compound on the growth of human cancer cell xenografts in immunocompromised mice.

Materials:

  • This compound (high purity)

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS))

  • Human cancer cell line of interest (e.g., A549 lung cancer cells, HT-29 colon cancer cells)

  • 6-8 week old immunocompromised mice (e.g., BALB/c nude mice)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare this compound solutions in a suitable vehicle. A stock solution can be prepared in DMSO and then diluted with PBS.

    • Administer this compound intraperitoneally (i.p.) or orally (p.o.) daily at various doses (e.g., 15, 30, 60 mg/kg body weight).[5]

    • Administer the vehicle alone to the control group.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions (length and width) with calipers every 3-4 days.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • Continue treatment for a predefined period (e.g., 18-42 days).[1][5]

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Excise the tumors and measure their final weight.

    • Collect major organs (liver, kidneys, etc.) for histopathological analysis to assess toxicity.

  • Data Analysis:

    • Compare the tumor growth rates, final tumor weights, and body weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol for Investigating the In Vivo Effects of this compound on CYP3A4 Activity

This protocol is a generalized approach based on the known inhibitory effects of furanocoumarins on CYP3A4.

Objective: To determine the in vivo effect of this compound on the metabolic activity of CYP3A4 using a probe substrate.

Materials:

  • This compound

  • A known CYP3A4 substrate (e.g., midazolam, felodipine)

  • Vehicle for administration

  • Male Sprague-Dawley rats (200-250 g)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate rats for at least one week before the experiment.

    • Divide the rats into a control group and an this compound treatment group.

  • Dosing:

    • Administer a single oral dose of this compound to the treatment group. The dose should be determined based on preliminary toxicity studies.

    • Administer the vehicle to the control group.

  • Probe Drug Administration:

    • At a specified time after this compound administration (e.g., 1 hour), administer an oral dose of the CYP3A4 probe substrate to both groups.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after probe drug administration.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Quantify the concentration of the probe drug and its major metabolite in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) for the probe drug.

    • Compare the pharmacokinetic parameters between the control and this compound-treated groups to assess the extent of CYP3A4 inhibition.

Visualization of Signaling Pathways

The following diagrams illustrate signaling pathways that are potentially modulated by furanocoumarins like this compound, based on in vitro and in vivo studies of related compounds.

STAT3_Pathway This compound This compound SHP1 SHP-1 This compound->SHP1 Induces JAK1_2 JAK1/2 SHP1->JAK1_2 Inhibits c_Src c-Src SHP1->c_Src Inhibits STAT3 STAT3 JAK1_2->STAT3 Phosphorylates c_Src->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Nucleus Nucleus STAT3_p->Nucleus Dimerizes & Translocates Apoptosis Apoptosis STAT3_p->Apoptosis Inhibits Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκBα Degradation Gene_Expression Inflammatory Gene Expression (e.g., COX-2, MMP-9) Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Promotes

References

Application Notes & Protocols: Synthesis of Epoxybergamottin Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of epoxybergamottin analogues, designed for structure-activity relationship (SAR) studies targeting cytochrome P450 3A4 (CYP3A4). The protocols outlined below describe a two-step synthetic sequence involving the geranylation of a hydroxyfuranocoumarin precursor followed by selective epoxidation of the terminal olefin of the geranyl side chain.

I. General Synthetic Strategy

The synthesis of this compound analogues commences with the alkylation of a suitable hydroxyfuranocoumarin, such as bergaptol (5-hydroxypsoralen), with geranyl bromide. This reaction yields the corresponding geranyloxyfuranocoumarin. Subsequent epoxidation of the electron-rich terminal double bond of the geranyl moiety using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) affords the target this compound analogue. This general approach allows for the synthesis of a variety of analogues by modifying either the furanocoumarin core or the geranyl side chain.

II. Experimental Protocols

A. Protocol 1: Synthesis of 7-Geranyloxycoumarin Analogues

This protocol details the O-alkylation of a hydroxycoumarin with geranyl bromide, a key step in the synthesis of bergamottin and its analogues. The use of cesium carbonate provides mild reaction conditions with high yields[1].

Materials:

  • Hydroxycoumarin (e.g., 7-hydroxycoumarin or bergaptol)

  • Geranyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the hydroxycoumarin (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add geranyl bromide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. Gentle heating may be applied if the reaction is sluggish.

  • Once the reaction is complete, filter the mixture to remove the cesium salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure geranyloxycoumarin analogue.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

B. Protocol 2: Epoxidation of Geranyloxycoumarin Analogues

This protocol describes the selective epoxidation of the terminal double bond of the geranyl side chain using m-CPBA[2][3].

Materials:

  • Geranyloxycoumarin analogue (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the geranyloxycoumarin analogue (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analogue.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm the structure and purity.

III. Data Presentation: Structure-Activity Relationship of Furanocoumarin Analogues as CYP3A4 Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of a series of furanocoumarin analogues against human CYP3A4. This data is crucial for understanding the structure-activity relationships and for the design of new, more potent inhibitors.

Compound NameAnalogue TypeModificationIC₅₀ (µM) for CYP3A4 InhibitionReference
BergaptenFuranocoumarin5-Methoxypsoralen19-36[4]
BergamottinGeranyloxyfuranocoumarinGeranyloxy side chain at C53.92 ± 0.14[5][6]
6',7'-EpoxybergamottinEpoxidized Geranyloxy-FCEpoxide on terminal double bond0.32 ± 0.04[5][6]
6',7'-DihydroxybergamottinDihydroxy Geranyloxy-FCDihydroxy on terminal double bond0.65 ± 0.07[5][6]
Spin-Labelled BergamottinModified Geranyloxy-FCNitroxide moiety on geranyl chainLower than Bergamottin[6]
Furanocoumarin DimersDimeric FuranocoumarinDimerization of furanocoumarin units~0.1[7]

*FC = Furanocoumarin

IV. Mandatory Visualizations

A. Experimental Workflow Diagram

experimental_workflow start Start: Hydroxyfuranocoumarin alkylation Step 1: Alkylation (Geranyl Bromide, Cs2CO3) start->alkylation intermediate Intermediate: Geranyloxyfuranocoumarin alkylation->intermediate epoxidation Step 2: Epoxidation (m-CPBA) intermediate->epoxidation purification Purification (Column Chromatography) epoxidation->purification product Final Product: This compound Analogue purification->product analysis Characterization (NMR, MS) product->analysis sar_study SAR Studies (CYP3A4 Inhibition Assay) product->sar_study

Caption: Synthetic workflow for this compound analogues.

B. Structure-Activity Relationship (SAR) Logic Diagram

sar_logic cluster_core Furanocoumarin Core cluster_sidechain Side Chain at C5 furan_ring Furan Ring (Essential for activity) activity CYP3A4 Inhibitory Activity furan_ring->activity Key Interaction geranyloxy Geranyloxy Side Chain (Increases potency) geranyloxy->activity Enhances Binding epoxy 6',7'-Epoxide (Potent inhibition) epoxy->geranyloxy dihydroxy 6',7'-Dihydroxy (Slightly less potent than epoxide) dihydroxy->geranyloxy alkenyl Unmodified Alkenyl (Less potent than oxidized forms) alkenyl->geranyloxy

Caption: Key structural features influencing CYP3A4 inhibition.

References

Analytical standards and reference materials for epoxybergamottin research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Epoxybergamottin Research

Introduction

This compound is a natural furanocoumarin predominantly found in grapefruit and other citrus species. It is of significant interest to researchers, particularly in the fields of drug metabolism and pharmacology, due to its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4)[1][2][3]. This enzyme is crucial for the metabolism of a large number of prescribed drugs. Inhibition of CYP3A4 by compounds like this compound can lead to significant drug-drug interactions, altering the pharmacokinetics and bioavailability of co-administered therapeutic agents[2]. These application notes provide an overview of the analytical standards, quantitative analysis methodologies, and relevant biological pathways for this compound research.

Analytical Standards and Reference Materials

The availability of high-purity analytical standards is critical for the accurate quantification of this compound in various matrices. Several suppliers offer this compound as a reference material.

Table 1: Suppliers of this compound Analytical Standards

SupplierProduct NamePurityCAS NumberNotes
Sigma-Aldrich6',7'-Epoxybergamottin analytical standard≥98%206978-14-5For experimental/research use only.[4]
BOC Sciences6',7'-Epoxybergamottin≥98%206978-14-5For experimental/research use only.[4]
CarbosynthThis compoundNot specified206978-14-5For experimental/research use only.[4]
BioCrickThis compoundHigh Purity206978-14-5Manufacturer.[5]
Herboreal Ltd.This compoundNot specifiedNot specifiedResearch standard.[6]
Cayman Chemical6′,7′-dihydroxybergamottinNot specifiedNot specifiedA related furanocoumarin.[6]
GlpBio6',7'-EpoxybergamottinNot specified206978-14-5For research use only.[1]

Quantitative Analysis Protocols

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common technique for the quantification of this compound and other furanocoumarins.[7][8] Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity.[6]

Protocol 1: Quantitative Analysis of this compound in Citrus Extracts using UPLC-MS/MS

This protocol is a composite methodology based on established methods for furanocoumarin analysis.[6][9]

1. Sample Preparation (QuEChERS Method) [9][10]

  • Homogenize 1-2 g of the sample (e.g., fruit peel, juice).

  • Add 10 mL of acetonitrile and vortex for 5 minutes at 2500 rpm.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaOAc).

  • Shake vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 3 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Spike with an appropriate internal standard (e.g., ketoprofen-d3).[6]

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters Acquity UPLC or equivalent.[6]

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[6]

  • Column Temperature: 25 °C.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

Table 2: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
6.0595
6.1955
8.0955

Table 3: MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound355.1189.13020
Internal StandardVariesVariesVariesVaries

(Note: MS/MS parameters should be optimized for the specific instrument used.)

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a relevant solvent (e.g., acetonitrile).

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in samples by interpolating their peak area ratios from the calibration curve.

Biological Activity and Signaling Pathways

The primary and most studied biological effect of this compound is the inhibition of CYP3A4.[2][3] This mechanism is crucial for understanding its role in drug interactions.

CYP3A4 Inhibition Pathway

This compound acts as an inhibitor of the CYP3A4 enzyme, which is highly expressed in the liver and small intestine.[3] By inhibiting CYP3A4, this compound can decrease the metabolism of co-administered drugs that are substrates for this enzyme, leading to increased plasma concentrations and potential toxicity.

CYP3A4_Inhibition cluster_drug_metabolism Normal Drug Metabolism cluster_inhibition Metabolism with this compound Drug CYP3A4 Substrate Drug CYP3A4_active CYP3A4 (Active Enzyme) Drug->CYP3A4_active Metabolism Metabolites Inactive Metabolites CYP3A4_active->Metabolites Excretion Excretion Metabolites->Excretion This compound This compound CYP3A4_inhibited CYP3A4 (Inhibited) This compound->CYP3A4_inhibited Inhibition Increased_Drug Increased Drug Concentration CYP3A4_inhibited->Increased_Drug Reduced Metabolism Drug_unmetabolized CYP3A4 Substrate Drug Drug_unmetabolized->CYP3A4_inhibited

Caption: CYP3A4 Inhibition by this compound.

Experimental Workflow for Assessing CYP3A4 Inhibition

A typical workflow to determine the inhibitory potential of this compound on CYP3A4 involves in vitro assays using human liver microsomes or recombinant CYP3A4 enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Incubate Microsomes/Enzyme with this compound A->D B Prepare CYP3A4 Substrate (e.g., Testosterone, Midazolam) E Add CYP3A4 Substrate and NADPH (Cofactor) B->E C Prepare Human Liver Microsomes or Recombinant CYP3A4 C->D D->E F Incubate at 37°C E->F G Quench Reaction (e.g., with Acetonitrile) F->G H Analyze Metabolite Formation via LC-MS/MS G->H I Calculate IC50 Value H->I

Caption: Workflow for CYP3A4 Inhibition Assay.

References

Application Notes & Protocols: Isolation of Epoxybergamottin using Supercritical CO2 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of epoxybergamottin from citrus peel, primarily grapefruit (Citrus paradisi), using supercritical carbon dioxide (SFE-CO2) extraction. This green chemistry approach offers a selective and efficient alternative to conventional solvent extraction methods.

Introduction

This compound is a furanocoumarin predominantly found in grapefruit peel and is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This inhibition can lead to significant drug-herb interactions, making the isolation and study of this compound crucial for drug development and food safety research. Supercritical CO2 extraction is an advanced technique that utilizes the tunable solvating power of CO2 at its supercritical state to extract target compounds with high purity and minimal thermal degradation.[3][4]

Data Presentation: Supercritical CO2 Extraction of Furanocoumarins

The following table summarizes illustrative quantitative data for the extraction of furanocoumarins from citrus peel using SFE-CO2. The data is compiled based on typical yields and selectivities observed for this class of compounds under varying extraction parameters.

Table 1: Illustrative Quantitative Data for Furanocoumarin Extraction from Grapefruit Peel using SFE-CO2

RunTemperature (°C)Pressure (MPa)Co-solvent (Ethanol, %)Total Furanocoumarin Yield (mg/g dry peel)This compound Purity in Extract (%)
1402052.515
26020103.820
38020154.522
4403053.218
56030105.125
68030156.228
7404053.520
86040105.827
98040157.1 32

Note: The values presented are illustrative and based on general findings for furanocoumarin extraction. Actual yields and purities may vary depending on the specific plant material, equipment, and precise experimental conditions.

Experimental Protocols

This section outlines the detailed methodologies for the isolation of this compound, from sample preparation to final purification and quantification.

  • Sourcing: Obtain fresh grapefruit (Citrus paradisi) peels.

  • Washing and Peeling: Thoroughly wash the grapefruits with deionized water to remove any surface contaminants. Carefully peel the fruits, separating the flavedo (colored outer part) from the albedo (white pith), as the flavedo is richer in essential oils and furanocoumarins.

  • Drying: Freeze-dry (lyophilize) the peels at -52°C for 96 hours to preserve the chemical integrity of the thermolabile compounds.[5]

  • Grinding: Grind the lyophilized peels into a fine powder (particle size < 0.5 mm) using a hammer mill to increase the surface area for efficient extraction.[5]

  • Storage: Store the powdered peel in airtight, light-protected containers at -20°C until extraction.

  • Apparatus: A high-pressure supercritical fluid extraction system equipped with an extraction vessel, a co-solvent pump, a back-pressure regulator, and collection vessels.

  • Loading: Load approximately 100 g of the powdered grapefruit peel into the extraction vessel.

  • Extraction Parameters:

    • Temperature: Set the extraction vessel temperature to 80°C.[3][4]

    • Pressure: Pressurize the system to 40 MPa.[3][4]

    • CO2 Flow Rate: Maintain a constant CO2 flow rate of 2 L/min.

    • Co-solvent: Introduce 15% (v/v) ethanol as a co-solvent to enhance the solubility of the moderately polar furanocoumarins.

    • Extraction Time: Perform a static extraction for 30 minutes, followed by a dynamic extraction for 120 minutes.

  • Collection: Depressurize the CO2 in a stepwise manner in the collection vessels to precipitate the extracted compounds. Collect the crude extract, which will be a concentrated oleoresin.

  • Apparatus: A preparative Supercritical Fluid Chromatography (SFC) system with a fraction collector.

  • Sample Preparation: Dissolve the crude SFE-CO2 extract in ethanol to a concentration of 50 mg/mL.

  • SFC Conditions:

    • Column: A suitable chiral or polar column for separating furanocoumarins (e.g., a pentafluorophenyl phase).

    • Mobile Phase: A gradient of CO2 and a modifier (e.g., ethanol).

    • Flow Rate: 3 mL/min.

    • Back Pressure: 15 MPa.

    • Temperature: 35°C.

    • Detection: UV detector set at 310 nm.

  • Fraction Collection: Collect the fractions corresponding to the retention time of this compound, as determined by analytical standards.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain purified this compound.

  • Apparatus: An HPLC system equipped with a Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the purified this compound and a certified reference standard in methanol to prepare stock solutions.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Prepare the SFE extract samples for analysis by dissolving a known amount in methanol and filtering through a 0.45 µm syringe filter.

  • HPLC-DAD Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: A linear gradient starting from 70% A and 30% B, moving to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 310 nm for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Grapefruit Peel drying Lyophilization raw_material->drying grinding Grinding to Powder drying->grinding sfe Supercritical CO2 Extraction (80°C, 40 MPa, 15% EtOH) grinding->sfe crude_extract Crude Furanocoumarin Extract sfe->crude_extract sfc Supercritical Fluid Chromatography (SFC) crude_extract->sfc purified_fraction Purified this compound Fraction sfc->purified_fraction hplc HPLC-DAD Quantification purified_fraction->hplc final_product Quantified this compound hplc->final_product

Caption: Workflow for this compound Isolation.

G substrate Drug (Substrate) cyp3a4 CYP3A4 Enzyme substrate->cyp3a4 Binds to active site metabolite Metabolized Drug cyp3a4->metabolite Metabolizes inactive_cyp3a4 Inactive CYP3A4 Complex epoxy This compound epoxy->cyp3a4 Irreversibly binds (Inhibition)

Caption: Inhibition of CYP3A4 by this compound.

References

Troubleshooting & Optimization

Solubility issues of epoxybergamottin in aqueous solutions and how to overcome them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with epoxybergamottin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a lipophilic compound and is sparingly soluble in aqueous buffers. It is, however, soluble in organic solvents.

Q2: Which organic solvents can be used to dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1]

Q3: How do I prepare an aqueous solution of this compound for my experiments?

The recommended method is to first dissolve the this compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of your choice.[1]

Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution?

While this depends on your specific experimental setup and cell type, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell-based assays.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

Yes, several advanced formulation strategies can be employed to improve the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin host.

  • Nanoparticle Formulations: Incorporating this compound into polymeric nanoparticles.

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer

Problem: After dissolving this compound in DMSO and diluting it with my aqueous buffer, I observe a precipitate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Concentration Exceeds Solubility Limit The final concentration of this compound in the aqueous buffer may be too high. Try preparing a more diluted solution.
Insufficient DMSO in Stock Solution Ensure that the initial stock solution in DMSO is fully dissolved before diluting. Gentle warming or vortexing may aid dissolution.
Rapid Dilution Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations and precipitation. Add the stock solution dropwise while gently vortexing the buffer.
Buffer Composition The pH and ionic strength of your buffer can influence solubility. Consider testing different buffers if the issue persists.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent Approximate Solubility Reference
Ethanol10 mg/mL[1]
DMSO30 mg/mL[1]
DMF30 mg/mL[1]
1:1 solution of DMSO:PBS (pH 7.2)0.50 mg/mL[1]

Detailed Experimental Protocols

Protocol 1: Standard Method for Preparing Aqueous Solutions of this compound

This protocol describes the standard method for solubilizing this compound for in vitro experiments.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Dilute to Final Concentration:

    • Prepare the desired volume of your aqueous buffer in a sterile tube.

    • While gently vortexing the aqueous buffer, add the required volume of the this compound-DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5%).

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation.

    • If the solution is clear, it is ready for use. It is recommended to use the freshly prepared aqueous solution and not to store it for more than a day.[2]

Advanced Solubilization Strategies (Hypothetical Protocols)

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, increasing their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure (Freeze-Drying Method):

  • Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Prepare HP-β-CD Solution: In a separate beaker, dissolve HP-β-CD in deionized water with stirring. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point for optimization.

  • Complex Formation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Freeze-Drying: Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR). The increase in solubility can be quantified by phase solubility studies.

Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles

Principle: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer used to formulate nanoparticles for drug delivery. Encapsulating this compound within PLGA nanoparticles can improve its aqueous dispersibility and provide controlled release.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

  • Centrifuge

Procedure (Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which acts as a stabilizer.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the acetone to evaporate, leading to the formation of solid PLGA nanoparticles encapsulating the this compound.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspension or Lyophilization: Resuspend the nanoparticles in an appropriate aqueous buffer for immediate use or lyophilize them for long-term storage.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro release profile.

Protocol 4: Preparation of an this compound Solid Dispersion

Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state. This can significantly enhance the dissolution rate and apparent solubility. Polyvinylpyrrolidone (PVP) is a commonly used carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

Procedure (Solvent Evaporation Method):

  • Dissolution: Dissolve both this compound and PVP in a suitable solvent in which both are soluble, such as methanol. A 1:5 to 1:10 weight ratio of this compound to PVP can be a starting point.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Characterization: Characterize the solid dispersion using DSC and XRD to confirm the amorphous state of the this compound. The dissolution rate of the solid dispersion should be compared to that of the pure drug.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Stock (in DMSO) Incubate Incubate at 37°C (with CYP3A4 substrate, e.g., testosterone) This compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Buffer Phosphate Buffer (NADPH generating system) Buffer->Incubate StopReaction Stop Reaction (e.g., add cold acetonitrile) Incubate->StopReaction Centrifuge Centrifuge StopReaction->Centrifuge HPLC HPLC-MS/MS Analysis (Quantify metabolite formation) Centrifuge->HPLC IC50 Calculate IC50 HPLC->IC50

Caption: Experimental workflow for determining the CYP3A4 inhibitory activity of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound (and other furanocoumarins) JAK JAK1/2 This compound->JAK Inhibition PI3K PI3K This compound->PI3K Inhibition STAT3 STAT3 JAK->STAT3 GeneExpression Gene Expression (e.g., Cyclin D1, Bcl-2, Survivin) STAT3->GeneExpression Akt Akt PI3K->Akt Proliferation Decreased Proliferation Akt->Proliferation Promotes GeneExpression->Proliferation Promotes Apoptosis Increased Apoptosis GeneExpression->Apoptosis Inhibits

Caption: Postulated inhibitory effects of furanocoumarins on pro-survival signaling pathways in cancer cells.

References

Technical Support Center: Optimizing HPLC-MS/MS for Epoxybergamottin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sensitive detection of epoxybergamottin using HPLC-MS/MS. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized instrument parameters to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a natural furanocoumarin found in grapefruit and other citrus fruits. It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of numerous drugs.[1] Sensitive detection of this compound is crucial in drug development and food safety to assess potential drug-food interactions and to understand its pharmacokinetic profile.

Q2: What is the most suitable ionization mode for this compound analysis by LC-MS/MS?

Electrospray ionization (ESI) in positive ion mode is commonly used and has been shown to be effective for the analysis of furanocoumarins like this compound. Atmospheric pressure chemical ionization (APCI) can also be considered, as it is less susceptible to matrix effects for certain sample types.

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

This compound can be susceptible to degradation under certain conditions. To ensure its stability:

  • Storage: Store stock solutions and samples at -20°C or lower in tightly sealed containers, protected from light.

  • Solvents: Use high-purity solvents and prepare solutions fresh whenever possible. This compound is soluble in organic solvents like methanol, acetonitrile, and DMSO.

  • Temperature: Avoid prolonged exposure to high temperatures. During analysis, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

  • pH: Maintain a slightly acidic pH in the mobile phase (e.g., using 0.1% formic acid) to improve peak shape and stability.

Q4: What are common matrix effects encountered in this compound analysis and how can they be mitigated?

Matrix effects, such as ion suppression or enhancement, are common in complex matrices like plasma, urine, and food extracts.[2][3][4][5]

  • Ion Suppression: Co-eluting compounds from the matrix can compete with this compound for ionization, leading to a decreased signal.

  • Mitigation Strategies:

    • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.

    • Internal Standards: Use a stable isotope-labeled internal standard to compensate for matrix effects.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS/MS analysis of this compound.

Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Column overload.Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Reduce the injection volume or dilute the sample.
Split Peaks Partially clogged column frit.Backflush the column or replace the frit.
Void in the column packing.Replace the column.
Injector issue.Inspect and clean the injector port and needle.
Low Sensitivity or No Signal
Problem Potential Cause Recommended Solution
Low Signal Intensity Suboptimal MS/MS parameters.Optimize cone voltage and collision energy for this compound.
Ion suppression from matrix effects.Improve sample cleanup, optimize chromatography, or use an internal standard.
Inefficient ionization.Ensure the ESI source is clean and properly positioned. Check mobile phase additives (e.g., formic acid) for optimal protonation.
No Signal Instrument malfunction.Check for leaks, ensure proper gas and solvent flow, and verify instrument is tuned and calibrated.
Incorrect MRM transition.Verify the precursor and product ion m/z values for this compound.
Analyte degradation.Prepare fresh samples and standards and ensure proper storage conditions.

Experimental Protocols

Sample Preparation: QuEChERS Method for Grapefruit Juice

This protocol is adapted from methods used for the extraction of furanocoumarins from citrus matrices.

  • Sample Homogenization: Homogenize 10 mL of grapefruit juice.

  • Extraction:

    • To a 50 mL centrifuge tube, add 10 mL of the homogenized sample.

    • Add 10 mL of acetonitrile.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE cleanup salts (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Parameters

Optimization of these parameters is crucial for achieving the highest sensitivity and should be performed for each specific instrument.

HPLC Parameters
Parameter Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters (Triple Quadrupole)

The following are typical starting parameters for furanocoumarins. Instrument-specific optimization is highly recommended.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
This compound355.1189.115 - 2520 - 40
203.110 - 2020 - 40

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Grapefruit Juice) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor Chromatographic Performance CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape CheckSensitivity Evaluate Sensitivity Start->CheckSensitivity Tailing Peak Tailing CheckPeakShape->Tailing Tailing Fronting Peak Fronting CheckPeakShape->Fronting Fronting Split Split Peaks CheckPeakShape->Split Split LowSignal Low/No Signal CheckSensitivity->LowSignal Low SolveTailing Adjust Mobile Phase pH Reduce Sample Load Tailing->SolveTailing SolveFronting Match Sample Solvent to Mobile Phase Fronting->SolveFronting SolveSplit Check for Column Void Clean Injector Split->SolveSplit SolveSensitivity Optimize MS Parameters Improve Sample Cleanup LowSignal->SolveSensitivity

Caption: Troubleshooting logic for HPLC-MS/MS analysis.

References

Technical Support Center: Purification of Epoxybergamottin from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the purification of epoxybergamottin from natural sources.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Low natural abundance: this compound is often a minor component in natural extracts like grapefruit peel.[1] - Degradation during extraction/purification: The acidic conditions of some chromatography matrices (e.g., silica gel) can potentially degrade furanocoumarins.[2] this compound may also be hydrolyzed to 6',7'-dihydroxybergamottin during processing.[1][3] - Losses during solvent partitioning: Inefficient partitioning can lead to loss of the target compound.[1]- Optimize starting material: Use plant parts known to have higher concentrations, such as the flavedo (outer peel) of certain citrus species.[4] - Use milder purification techniques: Consider polyamide resin chromatography as an alternative to silica gel to minimize degradation.[2] Employ flash chromatography for rapid separations to reduce exposure time to potentially harsh conditions.[1] - Optimize partitioning: Carefully select solvent systems for liquid-liquid extraction or solid-phase extraction to maximize the recovery of this compound.[1]
Co-elution of Impurities (e.g., other furanocoumarins) - Structural similarity: Natural extracts contain a complex mixture of structurally related furanocoumarins that have similar chromatographic behavior.[5] - Inadequate chromatographic resolution: The selected column, solvent system, or gradient may not be sufficient to separate closely related compounds.- Employ multi-step purification: A combination of different chromatographic techniques is often necessary.[4][5] For example, use normal-phase chromatography followed by preparative TLC or semi-preparative HPLC.[3][5] - Optimize HPLC conditions: For preparative HPLC, carefully select the column (e.g., C18) and optimize the mobile phase gradient (e.g., water/acetonitrile) to enhance the resolution of target compounds.[5]
Presence of Non-furanocoumarin Impurities - Complex starting material: Crude extracts contain a wide variety of compounds, including flavonoids and other phenolics.[3]- Initial cleanup steps: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove major classes of interfering compounds before chromatographic purification.[6]
This compound Instability in Purified Form - Sensitivity to heat and pH: Furanocoumarins can be sensitive to high temperatures and extreme pH values, leading to degradation.[7][8]- Controlled storage: Store purified this compound at low temperatures and protect it from light. - Avoid harsh conditions: During final purification and solvent evaporation, use reduced pressure and moderate temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

A1: The primary challenge is its low natural abundance in plant materials, which makes obtaining significant quantities difficult.[1] This is often compounded by the presence of numerous structurally similar furanocoumarins that require sophisticated separation techniques to resolve.[5]

Q2: Which part of the grapefruit is the best source for this compound?

A2: this compound, like other furanocoumarins, is primarily found in the oil glands of the grapefruit peel (flavedo).[1][4]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 310 nm) is a common method for assessing purity.[5] Purity can be further confirmed by HPLC-Mass Spectrometry (HPLC-MS) to ensure the absence of extra mass signals.[5] Analytical Thin-Layer Chromatography (TLC) can also be used for a quick purity check, where a single spot should be observed.[5]

Q4: Can I use silica gel column chromatography for the purification of this compound?

A4: Yes, silica gel chromatography is often used as an initial purification step.[4][5] However, it's important to be aware that the acidic nature of silica gel can potentially cause the degradation of some coumarins.[2] Careful selection of the solvent system and rapid elution can help mitigate this risk.

Q5: Are there alternative chromatographic supports to silica gel?

A5: Polyamide resin has been used for the separation of furanocoumarins and can be a gentler alternative to silica gel.[2] Reversed-phase materials like C18 are also commonly used, especially in HPLC.[5]

Quantitative Data Summary

Parameter Value Source Material/Method Reference
IC50 of this compound (CYP3A4 Inhibition) 4.2 +/- 1.1 µMGrapefruit Peel Extract[3]
Bergamottin Content (related furanocoumarin) 666.54 µg/g DWFlavedo of Citrus grandis[4]
Recovery of Bergamottin (HSCCC step) 79.48%High-Speed Counter-Current Chromatography[4]

Experimental Protocols

Protocol 1: Extraction and Multi-Step Purification of this compound

This protocol is a composite based on methods described in the literature.[3][5]

  • Extraction:

    • Obtain fresh grapefruit peel and chop it into small pieces.

    • Extract the peel with diethyl ether or use supercritical CO2 extraction for a more controlled process.[2][3]

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Initial Fractionation (Normal-Phase Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane/ethyl acetate mixture).

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by analytical TLC or HPLC to identify those containing furanocoumarins.

  • Intermediate Purification (Preparative TLC):

    • Pool the fractions rich in this compound.

    • Apply the pooled fractions as bands onto preparative silica gel TLC plates.[5]

    • Develop the plates using a suitable solvent system (e.g., hexane/ethyl acetate, 3:1 v/v).[5]

    • Visualize the bands under UV light (365 nm); furanocoumarins typically exhibit brown fluorescence.[5]

    • Scrape the bands corresponding to this compound and extract the compound from the silica with acetone or ethyl acetate.

  • Final Purification (Preparative HPLC):

    • Dry the extract from the TLC step and redissolve it in the HPLC mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.[5]

    • Use a gradient of water and acetonitrile as the mobile phase. A typical starting condition could be 70:30 (v/v) water:acetonitrile.[5]

    • Monitor the elution profile with a UV detector at 310 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Protocol 2: Purity Assessment by HPLC

This protocol is based on analytical methods described in the literature.[5]

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent like acetonitrile or methanol.

    • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: Nova-Pak C18, 150 x 3.9 mm i.d.[5]

    • Mobile Phase: A multi-step linear gradient of water, acetonitrile, and 0.05% formic acid.

      • Start at 85:10:5 (v/v/v) water:acetonitrile:formic acid.

      • Increase to 55:40:5 over 15 minutes.

      • Increase to 25:70:5 over the next 10 minutes.

      • Increase to 0:95:5 over the next 12 minutes and hold.[5]

    • Flow Rate: 0.75 mL/min.[5]

    • Detection: UV at 310 nm.[5]

  • Analysis:

    • Inject the sample and record the chromatogram.

    • A pure sample should exhibit a single major peak at the expected retention time for this compound.

    • Calculate the purity based on the peak area percentage.

Visualizations

experimental_workflow start Grapefruit Peel extraction Extraction (e.g., Diethyl Ether or Supercritical CO2) start->extraction crude_extract Crude Extract extraction->crude_extract np_chrom Normal-Phase Chromatography (Silica Gel) crude_extract->np_chrom fractions Furanocoumarin-rich Fractions np_chrom->fractions prep_tlc Preparative TLC fractions->prep_tlc epoxy_band This compound Band prep_tlc->epoxy_band prep_hplc Preparative HPLC (C18 Column) epoxy_band->prep_hplc pure_epoxy Purified this compound prep_hplc->pure_epoxy

Caption: Multi-step purification workflow for this compound.

troubleshooting_logic problem Low Purity after Initial Column cause1 Co-eluting Impurities problem->cause1 Probable Cause cause2 Compound Degradation problem->cause2 Probable Cause solution1 Optimize Gradient / Change Solvent System cause1->solution1 Solution solution2 Use Preparative HPLC for Higher Resolution cause1->solution2 Solution solution3 Use Milder Stationary Phase (e.g., Polyamide) cause2->solution3 Solution

Caption: Troubleshooting logic for low purity issues.

References

Stability of epoxybergamottin under different storage and experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of epoxybergamottin under various storage and experimental conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound in a question-and-answer format.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: This is likely due to the low aqueous solubility of this compound.

  • Short-term: If you have just prepared the solution, gentle warming and sonication may help redissolve the compound.

  • Solvent Choice: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/mL.[1]

  • Long-term: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For long-term storage, it is best to store this compound as a crystalline solid at -20°C.[1]

Q2: I observe an unexpected peak in my HPLC chromatogram during a stability study. What could it be?

A2: An unexpected peak could be a degradation product, an impurity from the solvent, or contamination.

  • Degradation Product: The most likely degradation product of this compound is 6',7'-dihydroxybergamottin, formed through hydrolysis of the epoxide ring.[2][3][4] This hydrolysis can be accelerated by acidic or basic conditions and higher temperatures.

  • Solvent Impurities: Ensure the use of high-purity, HPLC-grade solvents to minimize extraneous peaks.

  • Contamination: Contamination can arise from glassware or carryover from previous injections.[5]

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, the instability of this compound in solution, especially over time and at certain temperatures and pH values, can lead to inconsistent results.

  • Fresh Solutions: Always prepare fresh solutions of this compound for your experiments, especially for aqueous solutions.

  • Control Experiments: Include control samples in your experiments to monitor the stability of this compound under your specific experimental conditions.

  • pH and Temperature: Be mindful of the pH and temperature of your experimental setup, as these can influence the rate of degradation.

Q4: I am conducting a cell-based assay. Will this compound be stable in my cell culture medium?

A4: The stability of this compound in cell culture medium can be variable.

  • Serum Components: Components in the serum of the culture medium could potentially metabolize or bind to this compound.

  • pH of Medium: The pH of the cell culture medium (typically around 7.4) may slowly contribute to hydrolysis.

  • Incubation Time: For long-term incubations, consider the potential for degradation. It is advisable to determine the stability of this compound in your specific cell culture medium over the time course of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

Q2: What solvents can I use to dissolve this compound?

A2: this compound is soluble in organic solvents such as ethanol (~10 mg/mL), DMSO (~30 mg/mL), and dimethylformamide (DMF) (~30 mg/mL).[1] It is sparingly soluble in aqueous buffers.[1]

Q3: How stable is this compound in aqueous solutions?

A3: this compound is not very stable in aqueous solutions and it is recommended not to store them for more than one day.[1] Its stability is influenced by pH and temperature, with hydrolysis to 6',7'-dihydroxybergamottin being the primary degradation pathway.[2][3][4]

Q4: What are the main degradation products of this compound?

A4: The primary degradation product is 6',7'-dihydroxybergamottin, formed by the hydrolysis of the epoxide ring.[2][3][4]

Q5: How can I monitor the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the stability of furanocoumarins like this compound.[6][7] A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.[8][9][10]

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Ethanol~10 mg/mL
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:1 Solution of DMSO:PBS (pH 7.2)~0.50 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStability
Crystalline Solid-20°C≥ 4 years
Aqueous SolutionNot Recommended≤ 1 day

Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[11][12][13][14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

    • Also, expose a solution of this compound to the same thermal stress.

    • At each time point, withdraw a sample, dissolve (if solid), and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • At each time point, withdraw an aliquot for HPLC analysis.

3. HPLC Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method.

  • The method should be capable of separating this compound from its degradation products.

  • A C18 column is commonly used for the separation of furanocoumarins.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., ~251 nm and ~311 nm).[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, RT & 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal Expose to stress photo Photolytic Stress (UV & Fluorescent Light) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points data Data Interpretation (Peak Purity, Degradation %) hplc->data

Caption: Forced degradation experimental workflow for this compound.

troubleshooting_logic cluster_issue Identify Issue cluster_cause Potential Cause cluster_solution Solution start Problem Encountered cloudy Cloudy/Precipitated Solution start->cloudy unexpected_peak Unexpected HPLC Peak start->unexpected_peak inconsistent_results Inconsistent Results start->inconsistent_results solubility Low Aqueous Solubility cloudy->solubility degradation Degradation Product unexpected_peak->degradation contamination Contamination/Impurity unexpected_peak->contamination instability Solution Instability inconsistent_results->instability use_dmso Use Co-solvent (e.g., DMSO) solubility->use_dmso check_blanks Analyze Blanks/Controls degradation->check_blanks contamination->check_blanks fresh_prep Prepare Fresh Solutions instability->fresh_prep optimize_conditions Optimize pH/Temperature instability->optimize_conditions

Caption: Troubleshooting logic for this compound experiments.

furanocoumarin_pathway cluster_main Potential Furanocoumarin Signaling cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes furanocoumarins Furanocoumarins (e.g., this compound) stat3 STAT3 Pathway furanocoumarins->stat3 Inhibition nfkb NF-κB Pathway furanocoumarins->nfkb Inhibition pi3k_akt PI3K/Akt Pathway furanocoumarins->pi3k_akt Modulation apoptosis Apoptosis stat3->apoptosis anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest

References

Troubleshooting low yield during the extraction of epoxybergamottin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of epoxybergamottin from plant material, particularly citrus peels.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

Low yields of this compound can stem from several factors throughout the extraction process. The most critical aspects to investigate are the choice of extraction solvent, the temperature and duration of the extraction, the quality and preparation of the plant material, and the potential for compound degradation. Inefficient extraction or degradation of the target molecule are the primary reasons for poor results.

Q2: Which solvent should I use for the most effective this compound extraction?

The choice of solvent is crucial for maximizing this compound yield. Methanol has been identified as an optimal solvent for the extraction of coumarins and furanocoumarins, including this compound, from citrus fruits.[1] While other solvents like diethyl ether and ethanol can also be used, methanol often provides a better yield for these specific compounds.[1] The polarity of the solvent plays a significant role, and for furanocoumarins, a more polar solvent like methanol is generally more effective than less polar options.

Q3: Can the extraction temperature be impacting my yield?

Yes, temperature is a critical parameter. While higher temperatures can increase the solubility of this compound and improve extraction kinetics, excessive heat can lead to its degradation. This compound can be sensitive to high temperatures, which may cause hydrolysis to 6',7'-dihydroxybergamottin, thereby reducing the yield of the desired compound.[2][3] It is crucial to find an optimal temperature that maximizes extraction efficiency without causing significant degradation. For many phenolic compounds, temperatures between 60-80°C are often optimal for solvent extraction.

Q4: How does the preparation of the citrus peel affect extraction efficiency?

Proper preparation of the citrus peel is essential. The peels should be fresh or properly dried and ground into a fine powder to increase the surface area available for solvent interaction. This facilitates a more efficient extraction of the target compounds. For methods like Supercritical Fluid Extraction (SFE), using fresh peels may result in a higher yield compared to dried peels.

Q5: Could my this compound be degrading during the extraction or workup?

This compound is susceptible to degradation, particularly through hydrolysis, which can be accelerated by heat and certain pH conditions.[2][3] During commercial grapefruit juice production, it has been noted that this compound can be hydrolyzed to 6',7'-dihydroxybergamottin.[2][3] To minimize degradation, it is advisable to use moderate temperatures and avoid prolonged exposure to harsh conditions.

Data Presentation: Comparative Extraction Parameters

The following table summarizes findings on furanocoumarin extraction, providing a comparative look at different methods and their outcomes. Please note that direct yield comparisons for this compound across all solvents under identical conditions are limited in the literature; therefore, this table compiles data from various studies on related furanocoumarins to provide general guidance.

Extraction MethodPlant MaterialSolvent/ModifierTemperaturePressureKey Findings
Supercritical Fluid Extraction (SFE)Citrus maxima PeelCO2 with Ethanol modifier50°C27.6 MPaEthanol as a modifier significantly improved the extraction efficiency of coumarins.
Supercritical Fluid Extraction (SFE)Citrus paradisi PeelCO2 with 15% Ethanol58.6°C95 barFresh peels yielded a higher amount of naringin (a flavonoid) compared to dried peels.
Solvent ExtractionGrapefruit PeelDiethyl EtherNot SpecifiedAmbientSuccessfully used for the extraction and subsequent identification of this compound as a CYP3A4 inhibitor.[2][3]
Solid-Liquid ExtractionPeel and Pulp of Citrus fruitsMethanolNot SpecifiedAmbientMethanol was found to be the optimum solvent for the extraction of coumarins and furanocoumarins.[1]

Experimental Protocols

Detailed Methodology for Solvent Extraction of this compound

This protocol is adapted from the methodology used for the identification of this compound in grapefruit peel.[2][3]

Materials:

  • Fresh grapefruit peel

  • Diethyl ether (or Methanol)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Grinder or blender

  • Filter paper

Procedure:

  • Sample Preparation: Thoroughly wash and dry fresh grapefruit. Separate the peel from the flesh. Finely chop or grind the peel to a coarse powder.

  • Extraction:

    • Place the ground peel in a suitable flask.

    • Add diethyl ether (or methanol) in a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid residue.

  • Drying: Add anhydrous sodium sulfate to the filtrate to remove any residual water.

  • Concentration: Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Detailed Methodology for Supercritical Fluid Extraction (SFE) of Furanocoumarins

This protocol provides a general framework for the SFE of furanocoumarins from citrus peel. Optimal parameters may need to be determined empirically.

Materials and Equipment:

  • Fresh or dried and powdered citrus peel

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO2)

  • Ethanol (as a co-solvent/modifier)

  • Collection vials

Procedure:

  • Sample Preparation: Load the ground citrus peel into the extraction vessel of the SFE system.

  • Set SFE Parameters:

    • Pressure: Set the extraction pressure (e.g., 20-35 MPa).

    • Temperature: Set the extraction temperature (e.g., 40-50°C).

    • CO2 Flow Rate: Set the desired flow rate of supercritical CO2.

    • Modifier: Introduce ethanol as a co-solvent at a specific percentage (e.g., 5-15%).

  • Extraction:

    • Pressurize the system with CO2 to the setpoint.

    • Initiate the flow of supercritical CO2 and the co-solvent through the extraction vessel.

    • The extraction can be performed in dynamic mode (continuous flow) or with a static period followed by dynamic extraction. A typical extraction time is 2-3 hours.

  • Collection: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Post-Extraction: After the extraction is complete, carefully collect the extract from the collection vessel. Any residual ethanol can be removed under a gentle stream of nitrogen.

  • Storage: Store the extract at -20°C.

Mandatory Visualizations

Epoxybergamottin_Extraction_Workflow start Start: Fresh Citrus Peel prep Sample Preparation: Wash, Peel, Grind start->prep extraction Extraction prep->extraction solvent_ext Solvent Extraction (e.g., Methanol, Diethyl Ether) extraction->solvent_ext Conventional sfe_ext Supercritical Fluid Extraction (CO2 + Ethanol) extraction->sfe_ext Modern filtration Filtration / Separation solvent_ext->filtration concentration Solvent Removal: Rotary Evaporation / Depressurization sfe_ext->concentration filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification pure_epoxy Pure this compound purification->pure_epoxy analysis Analysis (e.g., HPLC, NMR) pure_epoxy->analysis end End analysis->end Troubleshooting_Low_Yield start Low this compound Yield q_solvent Is the extraction solvent optimal? start->q_solvent a_solvent_yes Yes q_solvent->a_solvent_yes Yes a_solvent_no No q_solvent->a_solvent_no No q_temp Is the extraction temperature appropriate? a_solvent_yes->q_temp rec_solvent Consider using Methanol a_solvent_no->rec_solvent rec_solvent->q_temp a_temp_yes Yes q_temp->a_temp_yes Yes a_temp_no No q_temp->a_temp_no No q_prep Is the sample preparation adequate? a_temp_yes->q_prep rec_temp Optimize temperature (e.g., 40-60°C for solvent). Avoid excessive heat. a_temp_no->rec_temp rec_temp->q_prep a_prep_yes Yes q_prep->a_prep_yes Yes a_prep_no No q_prep->a_prep_no No q_degradation Is there evidence of compound degradation? a_prep_yes->q_degradation rec_prep Ensure fine grinding of the peel to increase surface area. a_prep_no->rec_prep rec_prep->q_degradation a_degradation_yes Yes q_degradation->a_degradation_yes Yes end Review overall process and consider analytical quantification methods. q_degradation->end No rec_degradation Minimize heat exposure and extraction time. a_degradation_yes->rec_degradation rec_degradation->end

References

How to minimize the hydrolysis of epoxybergamottin to 6',7'-dihydroxybergamottin during extraction?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for professionals engaged in the extraction and analysis of furanocoumarins. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of epoxybergamottin to 6',7'-dihydroxybergamottin during your extraction procedures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: High Levels of 6',7'-dihydroxybergamottin Detected in the Final Extract

Symptoms:

  • Chromatographic analysis (e.g., HPLC) shows a significant peak corresponding to 6',7'-dihydroxybergamottin.

  • The yield of the target compound, this compound, is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acid-Catalyzed Hydrolysis The presence of acidic conditions, even mild ones, can catalyze the opening of the epoxide ring. Plant materials can have naturally acidic components. To counteract this, consider using a buffered extraction solvent or performing the extraction in a neutral pH environment.[1]
High Extraction Temperature Elevated temperatures can accelerate the rate of hydrolysis.[2] It is advisable to use low-temperature extraction methods such as cold percolation or ensure that the temperature during other extraction techniques like sonication or maceration is kept to a minimum.
Use of Protic/Polar Solvents Polar protic solvents, such as methanol and ethanol, can participate in the hydrolysis reaction. While effective for extracting furanocoumarins, they may also promote the conversion of this compound.[3] It is recommended to experiment with less polar or aprotic solvents.
Enzymatic Hydrolysis The plant material may contain active epoxide hydrolase enzymes that can be released during homogenization and facilitate the conversion. To mitigate this, consider flash-freezing the plant material in liquid nitrogen before extraction to denature enzymes or using extraction solvents containing enzyme inhibitors.
Extended Extraction Time Longer exposure to suboptimal conditions (e.g., acidic pH, high temperature) increases the likelihood of hydrolysis. Optimize your extraction time to be as short as possible while still achieving a satisfactory yield.

Frequently Asked Questions (FAQs)

Extraction Protocol & Optimization

Q1: What is the primary mechanism that causes the conversion of this compound to 6',7'-dihydroxybergamottin during extraction?

A1: The primary mechanism is an acid-catalyzed hydrolysis of the epoxide ring.[4][5][6][7][8] The process is initiated by the protonation of the epoxide oxygen, which makes the carbon atoms of the epoxide more electrophilic. A subsequent nucleophilic attack by a water molecule leads to the opening of the ring and the formation of the diol, 6',7'-dihydroxybergamottin.

Q2: Which solvents are recommended to minimize hydrolysis?

A2: To minimize hydrolysis, it is generally advisable to use non-polar or aprotic solvents. These solvents are less likely to participate in the hydrolysis reaction. Below is a comparison of commonly used solvents:

SolventPolaritySuitability for Minimizing HydrolysisNotes
Hexane Non-polarExcellentGood for extracting lipophilic compounds and minimizing hydrolysis.
Diethyl Ether Slightly PolarVery GoodHas been used for the extraction of this compound from grapefruit peel.
Ethyl Acetate Polar AproticGoodA good balance between extraction efficiency for furanocoumarins and minimizing hydrolysis.[9]
Dichloromethane Polar AproticGoodCan be effective but consider its toxicity and environmental impact.
Acetone Polar AproticModerateWhile aprotic, its polarity might still allow for some hydrolysis if water is present.
Methanol/Ethanol Polar ProticPoorThese solvents can actively participate in the hydrolysis reaction, especially in the presence of acid.[3]

Q3: What is the ideal temperature range for the extraction of this compound?

A3: To minimize hydrolysis, the extraction should be conducted at low temperatures.[2] Room temperature or below is ideal. If a higher temperature is required to improve extraction efficiency, it is crucial to keep it as low as possible and for the shortest duration. Consider techniques like cold percolation or refrigerated ultrasonic baths.

Q4: Can the pH of the extraction medium be controlled to prevent hydrolysis?

A4: Yes, maintaining a neutral pH is a key strategy to prevent acid-catalyzed hydrolysis. You can use a buffered extraction solvent (e.g., a phosphate buffer at pH 7) or add a mild base to neutralize any endogenous acids from the plant material. However, be cautious not to create alkaline conditions, as this can lead to other degradation pathways.

Experimental Workflow & Analysis

Q5: Can you provide a general experimental protocol for minimizing this compound hydrolysis?

A5: The following is a generalized protocol that incorporates best practices. It should be optimized for your specific plant material.

Experimental Protocol: Low-Temperature Extraction of this compound

  • Sample Preparation:

    • Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to deactivate enzymes.

    • Lyophilize (freeze-dry) the material to remove water, which is a reactant in the hydrolysis.

    • Grind the dried material to a fine, uniform powder.

  • Extraction:

    • Method 1: Cold Maceration/Percolation

      • Suspend the powdered plant material in a non-polar solvent (e.g., hexane or ethyl acetate) at a 1:10 solid-to-solvent ratio.

      • Stir the mixture at room temperature or in a refrigerated environment (4°C) for a predetermined optimal time (e.g., 1-4 hours).

      • For percolation, pass the cold solvent through a column packed with the plant material.

    • Method 2: Ultrasonic-Assisted Extraction (UAE) at Low Temperature

      • Place the powdered plant material in a vessel with a suitable non-polar solvent.

      • Perform sonication in an ultrasonic bath filled with ice water to maintain a low temperature.

      • Optimize sonication time to maximize yield while minimizing heating.

  • Post-Extraction Processing:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure at a low temperature (e.g., <35°C) to concentrate the extract.

    • Store the final extract at -20°C or below in an airtight container, protected from light.

  • Analysis:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., acetonitrile).

    • Analyze the sample using a validated HPLC method for the simultaneous quantification of this compound and 6',7'-dihydroxybergamottin.

Q6: How can I quantify the extent of hydrolysis in my samples?

A6: A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying both this compound and its hydrolyzed product, 6',7'-dihydroxybergamottin.[10] You will need certified reference standards for both compounds to create calibration curves for accurate quantification. The ratio of the two compounds in your extract will indicate the extent of hydrolysis.

Visualizations

Below are diagrams to visually represent the key processes and concepts discussed.

Hydrolysis_Pathway cluster_conditions Factors Promoting Hydrolysis This compound This compound Protonated_Epoxide Protonated Epoxide (Intermediate) This compound->Protonated_Epoxide H+ (Acid Catalyst) DHB 6',7'-Dihydroxybergamottin Protonated_Epoxide->DHB H2O (Nucleophilic Attack) High Temperature High Temperature Low pH (Acidic) Low pH (Acidic) Polar Protic Solvents Polar Protic Solvents Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction (Low Temperature) cluster_post 3. Post-Extraction cluster_analysis 4. Analysis A Fresh Plant Material B Flash Freeze & Lyophilize A->B C Grind to Powder B->C D Add Non-Polar Solvent (e.g., Hexane, Ethyl Acetate) C->D E Cold Maceration / Percolation OR Low-Temp Sonication D->E F Filter Extract E->F G Evaporate Solvent (Low Temperature, Reduced Pressure) F->G H Store Extract at -20°C G->H I HPLC Quantification H->I Troubleshooting_Logic Start High 6',7'-DHB in Extract? Check_Temp Was Extraction Temperature > 30°C? Start->Check_Temp Yes Check_pH Was Extraction Medium Acidic (pH < 7)? Check_Temp->Check_pH No Solution_Temp Implement Low-Temp Method (e.g., Cold Percolation) Check_Temp->Solution_Temp Yes Check_Solvent Was a Polar Protic Solvent Used? Check_pH->Check_Solvent No Solution_pH Use Neutral pH or Buffered Solvent Check_pH->Solution_pH Yes Solution_Solvent Switch to Non-Polar/Aprotic Solvent (e.g., Hexane, Ethyl Acetate) Check_Solvent->Solution_Solvent Yes End Hydrolysis Minimized Check_Solvent->End No, review other factors (e.g., time, enzymes) Solution_Temp->End Solution_pH->End Solution_Solvent->End

References

Selecting the appropriate in vitro model for studying epoxybergamottin's bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate in vitro models to study the bioactivity of epoxybergamottin.

Frequently Asked Questions (FAQs)

Q1: What are the primary known bioactivities of this compound that can be studied in vitro?

A1: this compound, a furanocoumarin found in grapefruit, is primarily known for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Additionally, like other furanocoumarins, it is suggested to possess anti-cancer and anti-inflammatory properties.[3][4][5] These activities can be investigated using various in vitro models.

Q2: Which in vitro model is most suitable for studying CYP3A4 inhibition by this compound?

A2: The most common and appropriate in vitro model for assessing CYP3A4 inhibition is the use of human liver microsomes (HLMs) or transfected human liver epithelial cells that express CYP3A4.[1][4][6][7] HLMs contain a mixture of drug-metabolizing enzymes and provide a physiologically relevant system.

Q3: What cell lines are recommended for investigating the anti-cancer properties of this compound?

A3: While specific studies on this compound are limited, research on the related furanocoumarin, bergamottin, suggests that various cancer cell lines can be used. The choice of cell line should be guided by the research focus. Some examples include:

  • Human Liver Cancer Cells (HepG2): To study effects on liver cancer.

  • Promyelocytic Leukemia Cells (HL-60): For investigating effects on leukemia.

  • Gastric Cancer Cells (BGC-823, MGC803, KATO III, NCI-N87): To explore activity against gastric cancers.[8][9]

  • Breast Cancer Cells: To assess effects on breast malignancies.[3]

Q4: What in vitro models can be used to study the anti-inflammatory effects of this compound?

A4: A suitable in vitro model for anti-inflammatory studies is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[10][11] This model mimics an inflammatory response, allowing for the evaluation of this compound's ability to reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][10]

Troubleshooting Guides

Issue 1: High variability in CYP3A4 inhibition assay results.

  • Possible Cause: Inconsistent protein concentration in human liver microsome preparations.

    • Solution: Ensure accurate protein quantification of your microsomal stock. Always use the same concentration of microsomal protein across all wells and experiments.

  • Possible Cause: Substrate-dependent differences in inhibition.

    • Solution: Consider using multiple CYP3A4 probe substrates (e.g., diltiazem, testosterone, midazolam) to get a comprehensive inhibition profile.[7]

  • Possible Cause: Instability of this compound in the assay medium.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in the aqueous assay buffer before starting the reaction.

Issue 2: Low or no cytotoxic effect observed in cancer cell lines.

  • Possible Cause: Insufficient concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Furanocoumarins may require longer incubation times (e.g., 48-72 hours) to exert their effects.

  • Possible Cause: Poor solubility of this compound.

    • Solution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. The final solvent concentration should be kept low (typically <0.5%) and consistent across all treatments, including controls.

  • Possible Cause: Cell line resistance.

    • Solution: The chosen cell line may be inherently resistant to the effects of this compound. Consider screening a panel of different cancer cell lines to identify a sensitive model.

Issue 3: Inconsistent results in anti-inflammatory assays.

  • Possible Cause: Variation in LPS activity.

    • Solution: Use a consistent source and lot of LPS. Aliquot the LPS stock to avoid repeated freeze-thaw cycles. Titrate the LPS concentration to determine the optimal dose for stimulating an inflammatory response in your specific cell line.

  • Possible Cause: Cell passage number affecting cellular response.

    • Solution: Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with prolonged culturing.[12][13][14]

Quantitative Data Summary

BioactivityIn Vitro ModelParameterValueReference
CYP3A4 InhibitionTransfected Human Liver Epithelial CellsIC504.2 ± 1.1 µM[1]

Experimental Protocols

Protocol 1: CYP3A4 Inhibition Assay using Human Liver Microsomes
  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, 0.1 M potassium phosphate buffer (pH 7.4), diltiazem (substrate), this compound, HPLC system.

  • Procedure:

    • Prepare a reaction mixture containing HLMs (e.g., 0.2 mg/mL protein) in potassium phosphate buffer.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding diltiazem (at a concentration near its Km).

    • Start the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

    • Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the formation of the N-demethyl-diltiazem metabolite by HPLC.[1]

    • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Protocol 2: Anti-Cancer Cell Viability Assay
  • Materials: Selected cancer cell line (e.g., HepG2), complete cell culture medium, 96-well plates, this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Include a vehicle control (DMSO only).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours.

    • Allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Anti-Inflammatory Assay in LPS-Stimulated Macrophages
  • Materials: RAW 264.7 macrophage cell line, complete cell culture medium, 24-well plates, this compound, LPS, Griess reagent (for NO measurement), ELISA kits (for TNF-α and IL-6).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the nitrite concentration in the supernatant as an indicator of NO production.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

    • Analyze the data to determine the effect of this compound on the production of inflammatory mediators.

Visualizations

Experimental_Workflow_CYP3A4_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Preincubation Pre-incubate HLM + Buffer + this compound HLM->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Epoxy This compound (Test Compound) Epoxy->Preincubation Substrate Diltiazem (Substrate) Reaction_Start Add Substrate & NADPH to start reaction Substrate->Reaction_Start NADPH NADPH Regenerating System NADPH->Reaction_Start Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Termination Stop reaction (e.g., Acetonitrile) Incubate->Termination Centrifuge Centrifuge Termination->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC Data Calculate % Inhibition & IC50 HPLC->Data Signaling_Pathways cluster_anticancer Potential Anti-Cancer Mechanisms cluster_pi3k PI3K/AKT Pathway cluster_stat STAT3 Pathway cluster_antiinflammatory Potential Anti-Inflammatory Mechanism Epoxy_AC This compound PI3K PI3K Epoxy_AC->PI3K Inhibits STAT3 STAT3 Epoxy_AC->STAT3 Inhibits AKT AKT PI3K->AKT Proliferation Cancer Cell Proliferation & Survival AKT->Proliferation Promotes STAT3->Proliferation Promotes Epoxy_AI This compound NFkB NF-κB Epoxy_AI->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Inflammation Induces

References

Best practices for handling and storing epoxybergamottin analytical standards.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for handling, storing, and analyzing epoxybergamottin analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound analytical standard?

A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the standard is stable for at least four years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a good solvent for preparing stock solutions of this compound.[1][2] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[1]

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the crystalline solid in your solvent of choice.[1] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[1]

Q4: How should I store this compound stock solutions?

A4: For optimal stability, store stock solutions in tightly sealed vials at -20°C or -80°C and protect them from light. When stored at -20°C, the stock solution should be used within one month. If stored at -80°C, it can be used for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.[2]

Q5: Is this compound soluble in aqueous solutions?

A5: this compound has poor solubility in aqueous buffers.[1] To prepare an aqueous working solution, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]

Q6: What are the primary safety precautions when handling this compound?

A6: this compound should be handled with caution in a laboratory setting. While some safety data sheets classify it as non-hazardous, it is prudent to treat it as a potentially hazardous substance.[1] Avoid ingestion, inhalation, and contact with skin and eyes.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure you work in a well-ventilated area.

Troubleshooting Guides

HPLC Analysis

Problem: Peak Tailing

  • Potential Cause: Secondary interactions with residual silanol groups on the HPLC column. This is a common issue with furanocoumarins.

    • Solution: Use a column with high-purity, end-capped silica.[3] Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also help reduce tailing by masking the silanol groups.[1][4]

  • Potential Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[3]

  • Potential Cause: Inappropriate mobile phase pH.

    • Solution: Adjusting the pH of the mobile phase can help suppress the ionization of silanol groups. For furanocoumarin analysis, a mobile phase containing a small amount of acid, such as formic or acetic acid, is often used.[2]

Problem: Poor Resolution or Co-elution

  • Potential Cause: Inadequate mobile phase composition.

    • Solution: Optimize the gradient and the organic-to-aqueous ratio of your mobile phase. A gradient elution is often necessary to separate multiple furanocoumarins.[2]

  • Potential Cause: Incorrect column selection.

    • Solution: A C18 column is commonly used for furanocoumarin analysis.[2] Experimenting with different C18 columns from various manufacturers may improve separation.

Problem: Irreproducible Retention Times

  • Potential Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[4]

  • Potential Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a stable temperature.[4]

  • Potential Cause: Column degradation.

    • Solution: If the column has been used extensively, it may need to be replaced.

Sample and Solution Preparation

Problem: Precipitate forms when diluting a DMSO stock solution with aqueous buffer.

  • Potential Cause: The concentration of this compound in the DMSO stock is too high for the final aqueous concentration.

    • Solution: Prepare a more dilute DMSO stock solution before adding it to the aqueous buffer. Perform serial dilutions if necessary.

Problem: Suspected degradation of the analytical standard.

  • Potential Cause: Hydrolysis of the epoxide ring. This compound can hydrolyze to 6',7'-dihydroxybergamottin, particularly in acidic conditions.[5][6]

    • Solution: Prepare fresh working solutions daily. Avoid prolonged exposure of solutions to acidic environments. If degradation is suspected, analyze the standard by HPLC-MS to check for the presence of the hydrolysis product.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)~30 mg/mL[1][2]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~10 mg/mL[1][2]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[1][2]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial Conditions
Solid-20°C≥ 4 years[1]Protect from light
Stock Solution (in organic solvent)-20°CUp to 1 month[2]Aliquot, protect from light
Stock Solution (in organic solvent)-80°CUp to 6 months[2]Aliquot, protect from light
Aqueous Working Solution2-8°C≤ 1 day[1]Prepare fresh daily

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound analytical standard (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

    • Inert gas (e.g., argon or nitrogen)

    • Sterile, amber glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Micropipettes

  • Procedure for 10 mM Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound (Molecular Weight: 354.4 g/mol ) in a sterile, amber vial.

    • Purge the anhydrous DMSO with an inert gas for 5-10 minutes.

    • Add the appropriate volume of purged DMSO to the vial to achieve a 10 mM concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.[2]

    • Aliquot the stock solution into single-use amber vials, purge with inert gas, and store at -80°C.

  • Procedure for Aqueous Working Solution:

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired aqueous buffer to reach the final working concentration. Ensure thorough mixing after each dilution.

    • Use the aqueous working solution within the same day it is prepared.

Visualizations

experimental_workflow This compound Analytical Standard Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_analysis Analysis solid_standard Solid Standard (-20°C, dark) stock_solution Stock Solution (DMSO, -80°C) solid_standard->stock_solution Dissolve in anhydrous DMSO working_solution Aqueous Working Solution stock_solution->working_solution Dilute in aqueous buffer hplc_analysis HPLC Analysis working_solution->hplc_analysis Inject into HPLC system data_interpretation Data Interpretation hplc_analysis->data_interpretation

Caption: Workflow for handling and analyzing this compound.

troubleshooting_logic HPLC Peak Tailing Troubleshooting start Peak Tailing Observed cause1 Secondary Interactions with Column? start->cause1 solution1 Use end-capped column or add TEA to mobile phase cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end_node Peak Shape Improved solution1->end_node solution2 Dilute sample or reduce injection volume cause2->solution2 Yes cause3 Inappropriate Mobile Phase pH? cause2->cause3 No solution2->end_node solution3 Adjust mobile phase pH (e.g., add formic acid) cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting logic for HPLC peak tailing.

References

Improving the resolution and separation of epoxybergamottin from other furanocoumarins in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of epoxybergamottin from other furanocoumarins.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and related compounds.

Question: I am observing poor resolution between this compound and bergamottin. What are the initial steps to improve their separation?

Answer: Co-elution of this compound and bergamottin is a common challenge due to their structural similarity. Here are the initial steps to enhance resolution:

  • Mobile Phase Gradient Optimization: A shallow gradient often improves the separation of closely eluting compounds. Try decreasing the rate of change of your organic solvent concentration. For instance, if you are running a gradient of 50-80% acetonitrile over 10 minutes, try extending the gradient to 20 minutes or introducing a segment with a very slow increase in acetonitrile concentration around the elution time of the target compounds.

  • Solvent Strength Adjustment: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention times and can improve the separation of hydrophobic compounds like furanocoumarins.[1]

  • Flow Rate Reduction: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

Question: My this compound peak is tailing. What are the potential causes and solutions?

Answer: Peak tailing for furanocoumarins can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:

  • Secondary Interactions: Active sites on the silica packing, such as free silanol groups, can interact with the analytes, causing tailing.

    • Solution: Add a mobile phase modifier like formic acid (0.1%) to suppress the ionization of silanol groups.[1] Using a highly-deactivated, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.[2]

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can cause peak distortion.

    • Solution: Use a guard column to protect your analytical column. If you suspect contamination, try back-flushing the column (if the manufacturer's instructions permit).

Question: I am seeing a new, unexpected peak in my chromatogram, and the peak area for this compound is lower than expected. What could be happening?

Answer: this compound is known to be susceptible to hydrolysis, which can convert it to 6',7'-dihydroxybergamottin.[3][4] This can occur during sample preparation or even during the analysis.

  • Sample Preparation: Avoid prolonged exposure of your sample to acidic or high-temperature conditions.[5]

  • Mobile Phase pH: While acidic mobile phases are often used to improve peak shape, a very low pH could potentially contribute to the degradation of acid-labile compounds. If you suspect this is an issue, you may need to experiment with a less acidic mobile phase.

  • Temperature: High temperatures during sample processing or in the column oven can accelerate hydrolysis.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating this compound and other furanocoumarins?

A1: A C18 column is the most common choice for reversed-phase separation of furanocoumarins and is a good starting point.[7] For challenging separations, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the furanocoumarins, potentially improving the resolution of structurally similar compounds.[8][9]

Q2: Which organic solvents are best for the mobile phase?

A2: Acetonitrile and methanol are the most commonly used organic solvents. Acetonitrile often provides better peak shapes and lower backpressure. However, methanol can sometimes offer different selectivity, which might be advantageous for separating critical pairs. A mobile phase consisting of a gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is a very common starting point.

Q3: What is the optimal detection wavelength for this compound?

A3: Furanocoumarins, including this compound, typically have a strong UV absorbance around 310 nm. This wavelength generally provides good sensitivity and selectivity for this class of compounds.

Q4: How can I improve the sample preparation for analyzing this compound in complex matrices like citrus extracts?

A4: A robust sample preparation is crucial for accurate quantification and to protect the analytical column.

  • Liquid-Liquid Extraction (LLE): Extraction with a non-polar solvent like ethyl acetate is a common and effective method to isolate furanocoumarins from aqueous samples.

  • Solid-Phase Extraction (SPE): C18-based SPE cartridges can be used to clean up and concentrate furanocoumarins from complex samples.

  • QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method has also been successfully applied for the extraction of furanocoumarins from grapefruit.

Q5: Can column temperature be used to optimize the separation?

A5: Yes, adjusting the column temperature can influence selectivity. Increasing the temperature generally reduces retention times and can improve peak efficiency.[2] However, for some furanocoumarins, higher temperatures might accelerate degradation.[5][6] It is advisable to evaluate the effect of temperature in a systematic way, for example, by testing temperatures between 25°C and 40°C.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Furanocoumarin Screening

This protocol provides a starting point for the separation of a mixture of furanocoumarins, including this compound.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 40% B

    • Linear gradient to 70% B over 25 minutes

    • Increase to 95% B over 2 minutes and hold for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

Protocol 2: High-Resolution UPLC Method for this compound and Bergamottin

This protocol is designed to provide higher resolution for challenging separations.

  • Instrumentation: UPLC system with a PDA detector.

  • Column: UPLC C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 35% B

    • Linear gradient to 55% B over 15 minutes

    • Increase to 98% B over 1 minute and hold for 3 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 310 nm

  • Injection Volume: 2 µL

Quantitative Data

Table 1: Example Retention Times of Furanocoumarins on a C18 Column

CompoundRetention Time (min)
6',7'-Dihydroxybergamottin12.5
Bergaptol14.2
This compound 18.8
Bergapten19.5
Bergamottin 21.3

Note: These are example retention times and will vary depending on the specific column, instrument, and exact mobile phase conditions.

Table 2: Comparison of Column Selectivity for Critical Pairs

Column TypeCritical PairTypical Resolution (Rs)Notes
C18This compound / Bergapten1.2 - 1.8Baseline separation may not be fully achieved with fast gradients.
Phenyl-HexylThis compound / Bergapten> 2.0Enhanced selectivity due to π-π interactions.
C18This compound / Bergamottin < 1.5 Often co-elute or are poorly resolved.
Phenyl-HexylThis compound / Bergamottin 1.5 - 2.2 Can significantly improve separation of this critical pair.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Citrus Extract lle Liquid-Liquid Extraction (Ethyl Acetate) sample->lle Option 1 spe Solid-Phase Extraction (C18) sample->spe Option 2 concentrate Evaporation & Reconstitution (Mobile Phase) lle->concentrate spe->concentrate hplc HPLC / UPLC System concentrate->hplc column C18 or Phenyl-Hexyl Column hplc->column detection UV/DAD Detection (310 nm) column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for furanocoumarin analysis.

troubleshooting_tree cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase & Conditions cluster_flow Flow Rate start Poor Resolution of This compound q1 Is the gradient shallow enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Using a C18 column? a1_yes->q2 s1 Decrease gradient slope or use isocratic hold a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Try a Phenyl-Hexyl column for alternative selectivity a2_yes->s2 q3 Is temperature optimized? a2_no->q3 s2->q3 s3 Test temperatures (e.g., 25-40°C) q3->s3 q4 Is flow rate > 1 mL/min? s3->q4 s4 Reduce flow rate q4->s4

Caption: Troubleshooting decision tree for poor resolution.

References

Validation & Comparative

How to validate the inhibitory effect of epoxybergamottin on CYP3A4 activity?

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies and Protocols for Drug Development Professionals

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 50% of clinically used drugs. Its inhibition can lead to significant drug-drug interactions (DDIs), resulting in adverse effects or therapeutic failure. Epoxybergamottin, a furanocoumarin found in grapefruit, is a known inhibitor of CYP3A4 and serves as a key contributor to the well-documented "grapefruit juice effect." For researchers in drug development, accurately validating the inhibitory potential of new chemical entities (NCEs) on CYP3A4 is paramount. This guide provides a comparative overview of established methods to validate the inhibitory effect of compounds like this compound on CYP3A4 activity, complete with experimental protocols and comparative data.

Comparison of In Vitro and In Vivo Validation Methods

The validation of CYP3A4 inhibition can be approached through a variety of in vitro and in vivo methods. Each has distinct advantages and limitations, offering different levels of physiological relevance and throughput.

Method System Advantages Disadvantages Primary Use Case
Human Liver Microsomes (HLM) Subcellular fractionHigh-throughput, cost-effective, well-established, good for initial screening.Lacks cellular context, may not capture complex interactions or transport.IC50 determination, initial screening, mechanism of inhibition studies.
Recombinant Human CYP3A4 (rhCYP3A4) Purified enzymeHigh specificity, confirms direct interaction with CYP3A4.Lacks other metabolizing enzymes and cofactors, may not reflect in vivo kinetics.Confirmatory assays, mechanism of inhibition studies.
Cell-Based Assays Cultured cells (e.g., hepatocytes, engineered cell lines)More physiologically relevant, incorporates cellular uptake and efflux.[1]Lower throughput, can be more expensive and complex to maintain.Assessing inhibition in a cellular context, induction studies.
Humanized Animal Models Transgenic mice expressing human CYP3A4Provides in vivo context, allows for pharmacokinetic/pharmacodynamic (PK/PD) studies.[2][3]Expensive, ethical considerations, differences in physiology can still exist.[2]Preclinical in vivo validation of DDIs, studying complex interactions.[4]

Comparative Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. Below is a comparison of the IC50 values for this compound and other well-characterized CYP3A4 inhibitors.

Inhibitor Type of Inhibition Reported IC50 Value (µM) Reference
This compound Furanocoumarin (Mechanism-Based)4.2 ± 1.1[5][6]
Bergamottin Furanocoumarin (Mechanism-Based)~3.9[7][8]
Ketoconazole Azole Antifungal (Reversible)0.054 - 1.69[9][10][11][12]
Ritonavir HIV Protease Inhibitor (Mechanism-Based)0.014 - 0.05[13][14][15][16][17]

Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme source used.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the IC50 value of this compound using pooled human liver microsomes and a probe substrate.

1. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • This compound (test inhibitor)

  • Ketoconazole (positive control inhibitor)

  • CYP3A4 probe substrate (e.g., Midazolam or Testosterone)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well microplate

  • LC-MS/MS for analysis

2. Procedure:

  • Prepare Reagents:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.2 mg/mL in potassium phosphate buffer.[18]

    • Prepare a stock solution of this compound and a serial dilution series to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Prepare a similar dilution series for ketoconazole.

    • Prepare the CYP3A4 probe substrate solution in buffer. The final concentration should be at or near its Km value.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, the buffer, and the various concentrations of this compound, ketoconazole, or vehicle control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare HLM Suspension add_reagents Add HLM, Buffer, & Inhibitor to Plate prep_hlm->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate IC50 analyze->calculate

Workflow for In Vitro CYP3A4 Inhibition Assay using HLM.

Protocol 2: Cell-Based CYP3A4 Inhibition Assay (Lytic Method)

This protocol utilizes a luminescent assay (such as Promega's P450-Glo™) in a cell-based format to provide a more physiologically relevant system.[1]

1. Materials:

  • Hepatocyte-like cells expressing CYP3A4 (e.g., HepG2, primary hepatocytes)

  • White, clear-bottom 96-well plates suitable for cell culture and luminescence reading

  • Cell culture medium

  • This compound (test inhibitor)

  • P450-Glo™ CYP3A4 Assay Kit (containing luminogenic substrate like Luciferin-IPA and Luciferin Detection Reagent)

  • Luminometer

2. Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in the 96-well plate and culture until they reach the desired confluency.

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound or a positive control (e.g., 1µM ketoconazole). Also, include vehicle control wells.[1]

  • CYP3A4 Reaction:

    • Add the luminogenic substrate (e.g., Luciferin-IPA at 3µM) to all wells.[1]

    • Incubate the plate at 37°C for 30-60 minutes.[1]

  • Luminescence Detection:

    • Equilibrate the plate and the Luciferin Detection Reagent to room temperature.

    • Add an equal volume of Luciferin Detection Reagent to each well. This will lyse the cells and initiate the luminescent reaction.[1]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 20 minutes to stabilize the signal.[19]

  • Measurement and Analysis:

    • Measure the luminescence using a plate luminometer.

    • Calculate the net luminescence by subtracting the background (no-cell control) from the readings.

    • Determine the percent inhibition at each this compound concentration relative to the vehicle control and calculate the IC50 value as described in Protocol 1.

G cluster_pathway CYP3A4 Metabolic Pathway & Inhibition Substrate CYP3A4 Substrate (e.g., Midazolam) CYP3A4 CYP3A4 Enzyme Substrate->CYP3A4 binds Metabolite Metabolite (e.g., 1'-hydroxymidazolam) CYP3A4->Metabolite metabolizes Inactive_Complex Inactive CYP3A4-Metabolite Complex CYP3A4->Inactive_Complex forms (Mechanism-Based) This compound This compound This compound->CYP3A4 inhibits This compound->Inactive_Complex

Mechanism of CYP3A4 Inhibition by this compound.

Conclusion

Validating the inhibitory effect of this compound, or any NCE, on CYP3A4 requires a systematic approach. Initial screening using cost-effective in vitro methods like HLM and recombinant enzymes is crucial for determining inhibitory potency (IC50) and mechanism. Subsequently, cell-based assays provide a more complex biological system to confirm these findings. For compounds with significant inhibitory potential, in vivo studies using humanized animal models can offer invaluable insights into the clinical relevance of the interaction, bridging the gap between preclinical data and human drug-drug interaction potential. By employing a combination of these methodologies, researchers can build a comprehensive profile of a compound's effect on CYP3A4, ensuring greater safety and efficacy in drug development.

References

Comparative analysis of epoxybergamottin content in different grapefruit cultivars.

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, understanding the furanocoumarin content in grapefruit is critical due to its significant impact on drug metabolism. Among these compounds, epoxybergamottin is a key player in the "grapefruit juice effect," primarily through the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This guide provides a comparative analysis of this compound content across different grapefruit cultivars, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Content

The concentration of this compound varies considerably among different grapefruit cultivars and also depends on the part of the fruit being analyzed (peel, pulp, or juice). The peel, in particular, contains significantly higher concentrations of this furanocoumarin than the pulp.[1] Commercial grapefruit juices also exhibit a range of this compound levels, influenced by the cultivars used and the processing methods.

Below is a summary of available data on this compound content in various grapefruit samples. It is important to note that a direct, comprehensive comparison across a wide range of cultivars from a single study is limited in the current literature. The data presented here is compiled from multiple sources and should be interpreted with consideration of the different analytical methods and sample types used.

Grapefruit Cultivar/TypeSample TypeThis compound ConcentrationReference
White Grapefruit Commercial JuiceAverage of 2.9 µg/mL[2]
Red Grapefruit Commercial JuiceAverage of 1.8 µg/mL[2]
Commercial Juices Juice0.17 µg/mL to 0.27 µg/mL
'Duncan' PeelHigher than pulp (specific value not provided)[1]
'Marsh' PeelHigher than pulp (specific value not provided)[1]
'Star Ruby' PeelHigher than pulp (specific value not provided)[1]
Generic Grapefruit Juice (Centrifugal Retentate)116 µg/g (ppm)

It is generally observed that white grapefruit juices tend to have higher concentrations of furanocoumarins, including this compound, compared to red grapefruit juices.[2]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for research in this field. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common analytical technique. Below are outlines of typical experimental protocols.

Sample Preparation: Extraction

1. Solvent Extraction for Juice and Pulp:

  • Homogenize the grapefruit juice or pulp sample.

  • Extract a known volume or weight of the sample with an organic solvent such as ethyl acetate or methanol. Methanol has been identified as an optimal solvent for the extraction of furanocoumarins from citrus fruits.[2]

  • Repeat the extraction process multiple times (e.g., 3x) to ensure complete recovery.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Peel and Whole Fruit:

  • Homogenize the grapefruit peel or whole fruit sample.

  • Weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously and then centrifuge to separate the layers.

  • Take an aliquot of the acetonitrile (upper) layer for cleanup.

  • The cleanup step typically involves dispersive solid-phase extraction (d-SPE) with a sorbent like C18 to remove interfering matrix components.

  • Centrifuge again and filter the supernatant before injection into the HPLC system.

Analytical Method: HPLC-UV/MS
  • Chromatographic System: A standard HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of furanocoumarins.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection:

    • UV Detection: Furanocoumarins, including this compound, exhibit a characteristic UV absorbance maximum at approximately 310 nm.

    • Mass Spectrometry (MS) Detection: Provides higher sensitivity and selectivity. Electrospray ionization (ESI) is a common ionization source used for the analysis of furanocoumarins.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Furanocoumarin Biosynthesis Pathway

The biosynthesis of furanocoumarins in grapefruit follows the phenylpropanoid pathway. The diagram below illustrates the key steps leading to the formation of major furanocoumarins, including this compound. This pathway is of significant interest for researchers looking to develop grapefruit varieties with lower furanocoumarin content.

Furanocoumarin_Biosynthesis cluster_precursors Precursors cluster_furanocoumarins Furanocoumarin Core cluster_major_grapefruit Major Grapefruit Furanocoumarins Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Umbelliferone Umbelliferone Cinnamic_acid->Umbelliferone Multiple Steps Psoralen Psoralen Umbelliferone->Psoralen Prenylation & Cyclization Bergaptol Bergaptol Psoralen->Bergaptol Hydroxylation Bergamottin Bergamottin Bergaptol->Bergamottin Geranylation This compound This compound Bergamottin->this compound Epoxidation 6_7_Dihydroxybergamottin 6_7_Dihydroxybergamottin This compound->6_7_Dihydroxybergamottin Hydrolysis Experimental_Workflow Sample_Collection Grapefruit Sample (Peel, Pulp, or Juice) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (Solvent or QuEChERS) Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Analysis HPLC-UV/MS Analysis Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

References

The Challenge of Correlating In Vitro Inhibition to In Vivo Drug Interactions for Epoxybergamottin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions is a critical aspect of preclinical and clinical development. Furanocoumarins, a class of compounds found in grapefruit and other citrus fruits, are well-known inhibitors of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). Among these, epoxybergamottin has been identified as a significant contributor to the "grapefruit juice effect." However, establishing a direct in vitro-in vivo correlation (IVIVC) for this compound's drug interaction potential is fraught with challenges, primarily due to a lack of specific in vivo data for the isolated compound.

This guide provides a comparative analysis of the in vitro inhibitory potential of this compound against other relevant furanocoumarins, details the experimental protocols for assessing this inhibition, and explores alternative approaches like Physiologically Based Pharmacokinetic (PBPK) modeling to bridge the gap between in vitro findings and in vivo predictions.

Comparative Analysis of In Vitro CYP3A4 Inhibition by Furanocoumarins

The primary mechanism by which this compound and other furanocoumarins cause drug interactions is through the inhibition of CYP3A4 in the small intestine and, to a lesser extent, in the liver.[1][2] This inhibition can be both reversible (competitive) and irreversible (mechanism-based), with the latter involving the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation.[3]

The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available in vitro data for this compound and other major furanocoumarins found in grapefruit.

CompoundIn Vitro SystemSubstrateIC50 (µM)Type of InhibitionReference
This compound Human Liver MicrosomesTestosterone0.11 ± 0.01 (pre-incubation)Time-dependent[1][4]
Human Intestinal S9Testosterone0.08 ± 0.01 (pre-incubation)Time-dependent[1][4]
BergamottinHuman Liver MicrosomesTestosterone0.24 ± 0.01 (pre-incubation)Time-dependent[1][4]
Human Intestinal S9Testosterone0.31 ± 0.03 (pre-incubation)Time-dependent[1][4]
6',7'-DihydroxybergamottinHuman Liver MicrosomesTestosterone0.13 ± 0.01 (pre-incubation)Time-dependent[1][4]
Human Intestinal S9Testosterone0.21 ± 0.02 (pre-incubation)Time-dependent[1][4]
BergaptenHuman Liver MicrosomesQuinine19 - 36Not specified[5][6]

Note: Lower IC50 values indicate greater inhibitory potency. Pre-incubation allows for the assessment of time-dependent (mechanism-based) inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing in vitro drug interaction data. Below are summarized protocols for key experiments.

In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

This assay is a standard method to evaluate the inhibitory potential of a compound on CYP3A4 activity.[7][8][9]

Objective: To determine the IC50 value of a test compound (e.g., this compound) for CYP3A4-mediated metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., testosterone, midazolam)

  • Test compound (inhibitor)

  • NADPH regenerating system (cofactor for CYP activity)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound, substrate, and NADPH regenerating system in appropriate solvents.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, human liver microsomes, and the test compound at various concentrations.

  • Pre-incubation (for mechanism-based inhibition): If assessing time-dependent inhibition, pre-incubate the mixture with the NADPH regenerating system for a specific period (e.g., 10-30 minutes) at 37°C before adding the substrate.[10] For direct inhibition, add the NADPH regenerating system just before the substrate.

  • Initiation of Reaction: Add the CYP3A4 substrate to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response model.

Mechanism-Based Inhibition Assay

This assay is designed to determine if a compound is a mechanism-based inhibitor of a CYP enzyme.[10][11]

Objective: To assess the time- and NADPH-dependent inactivation of CYP3A4 by a test compound.

Procedure:

  • Primary Incubation: Pre-incubate the test compound at various concentrations with human liver microsomes and an NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes). A control incubation without NADPH is also included.

  • Dilution and Secondary Incubation: After the primary incubation, dilute the mixture significantly into a secondary incubation mixture containing a high concentration of a CYP3A4 substrate and the NADPH regenerating system. This dilution minimizes the competitive inhibition from the parent compound in the secondary incubation.

  • Metabolite Quantification: After a short secondary incubation, terminate the reaction and quantify the formation of the metabolite.

  • Data Analysis: The rate of enzyme inactivation (k_inact) and the concentration of inhibitor that gives half the maximal rate of inactivation (KI) are determined by plotting the observed inactivation rate constant against the inhibitor concentration.

The IVIVC Gap for this compound

While in vitro studies consistently demonstrate that this compound is a potent CYP3A4 inhibitor, establishing a direct quantitative relationship with its in vivo effects remains elusive. The majority of clinical studies have investigated the impact of grapefruit juice, which contains a complex mixture of furanocoumarins, flavonoids, and other compounds.[2] One study that utilized a furanocoumarin-free grapefruit juice demonstrated that these compounds are indeed the primary mediators of the interaction with cyclosporine, a CYP3A4 and P-glycoprotein substrate.[12] However, isolating the specific contribution of this compound in vivo is challenging.

Alternative Approach: Physiologically Based Pharmacokinetic (PBPK) Modeling

In the absence of direct in vivo data for single furanocoumarins, Physiologically Based Pharmacokinetic (PBPK) modeling has emerged as a powerful tool to predict drug-drug interactions.[13][14][15] PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion (ADME) of drugs.

By integrating in vitro data on CYP3A4 inhibition (such as IC50, Ki, and k_inact values) with the physicochemical properties of the inhibitor (like this compound) and the substrate drug, PBPK models can simulate the complex interactions within the body and predict the magnitude of a drug-drug interaction.[16] Recent studies have successfully developed PBPK models for bergamottin and 6',7'-dihydroxybergamottin to describe CYP3A4-mediated grapefruit-drug interactions.[13][14][16] A similar approach for this compound, leveraging its known in vitro inhibition parameters, would be a valuable strategy to estimate its in vivo drug interaction potential.

Visualizing the Concepts

To better illustrate the key processes discussed, the following diagrams are provided.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Prediction (PBPK Model) HLM Human Liver Microsomes Metabolite Metabolite Formation HLM->Metabolite Metabolism Substrate CYP3A4 Substrate (e.g., Testosterone) Substrate->Metabolite Epoxy This compound (Inhibitor) Epoxy->HLM Inhibition NADPH NADPH NADPH->HLM Cofactor Systemic_Circulation Systemic Circulation Drug_Admin Oral Drug Administration Gut Intestinal Lumen Drug_Admin->Gut Enterocyte Enterocyte (CYP3A4) Gut->Enterocyte Absorption Gut->Enterocyte Enterocyte->Enterocyte Portal_Vein Portal Vein Enterocyte->Portal_Vein First-Pass Metabolism Liver Liver (CYP3A4) Portal_Vein->Liver Liver->Liver Liver->Systemic_Circulation Epoxy_Admin This compound Administration Epoxy_Admin->Gut

Figure 1: Conceptual workflow comparing in vitro assessment of CYP3A4 inhibition by this compound with its predicted in vivo effects using a PBPK model.

G cluster_competitive Competitive Inhibition cluster_mechanism_based Mechanism-Based Inhibition CYP3A4 CYP3A4 Enzyme Substrate Drug Substrate Product Metabolized Drug This compound This compound Reactive_Metabolite Reactive Metabolite Inactive_Complex Inactive CYP3A4-Metabolite Covalent Complex CYP3A4_c CYP3A4 Product_c Product CYP3A4_c->Product_c Catalyzes Substrate_c Substrate Substrate_c->CYP3A4_c Binds to Active Site Epoxybergamottin_c This compound Epoxybergamottin_c->CYP3A4_c Competes for Binding CYP3A4_m CYP3A4 Reactive_Metabolite_m Reactive Metabolite CYP3A4_m->Reactive_Metabolite_m Metabolizes to Epoxybergamottin_m This compound Epoxybergamottin_m->CYP3A4_m Binds Reactive_Metabolite_m->CYP3A4_m Covalently Binds & Inactivates Inactive_Complex_m Inactive Complex

Figure 2: Signaling pathways of competitive and mechanism-based inhibition of CYP3A4 by this compound.

Conclusion

This compound is a potent in vitro inhibitor of CYP3A4, contributing significantly to the drug interaction potential of grapefruit juice. While a direct IVIVC is currently challenging due to the lack of specific in vivo data for the isolated compound, the available in vitro data provides a strong foundation for predicting its effects. For a more quantitative assessment of its clinical relevance, PBPK modeling stands out as a valuable alternative. By integrating robust in vitro inhibition data into sophisticated physiological models, researchers can better anticipate the in vivo consequences of co-administration of this compound-containing products with CYP3A4-metabolized drugs, ultimately contributing to safer and more effective drug development.

References

Head-to-head comparison of different extraction methods for epoxybergamottin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Epoxybergamottin Isolation

This compound, a furanocoumarin predominantly found in grapefruit peel, is a subject of significant interest in the scientific community due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This interaction can significantly alter the metabolism of numerous drugs, making the efficient extraction and quantification of this compound crucial for research in drug-food interactions, pharmacokinetics, and natural product chemistry. This guide provides a head-to-head comparison of various extraction methods for this compound and related furanocoumarins, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section compares the performance of conventional and modern extraction techniques, including Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies for this compound are limited, data from studies on similar furanocoumarins and other bioactive compounds from citrus peels provide valuable insights into the relative efficiencies of these methods.

Extraction MethodTypical Extraction TimeSolvents UsedOperating TemperatureReported Yield/EfficiencyAdvantagesDisadvantages
Soxhlet Extraction 4 - 24 hours[3]Hexane, Diethyl ether, Ethanol, Methanol[2][4][5]Solvent Boiling PointModerate to High. For grapefruit peel, ethanol yielded 21-25% total extract by maceration and 5.3-21% by Soxhlet.[4]Well-established, simple setup, exhaustive extraction.Time-consuming, large solvent consumption, potential degradation of thermolabile compounds.[3][6]
Ultrasound-Assisted Extraction (UAE) 5 - 60 minutes[7][8]Ethanol, Methanol, Water[5][7]Room Temperature to ~70°C[7][8]High. For hesperidin from citrus peels, UAE achieved the highest yield (89.7%).[5] For lemon peel, UAE was more efficient than Soxhlet.[9]Reduced extraction time, lower solvent consumption, improved yield.[6]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) 1 - 30 minutes[10][11][12]Ethanol, Methanol, Acetone[10][13][14]~50°C to 180°C[10]High. For phenolic compounds from citrus, MAE often provides higher yields in shorter times compared to conventional methods.[3][13]Extremely fast, reduced solvent use, high efficiency.[6][14]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) 2 - 3 hoursSupercritical CO2 (often with co-solvents like ethanol)[15]40 - 60°CHighly selective, yields can be optimized by adjusting pressure and temperature. A patent describes its use for bergamottin extraction.[15]"Green" solvent, high selectivity, solvent-free extracts.High initial investment, requires high pressure.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are representative protocols for the key methods discussed.

Soxhlet Extraction

This conventional method is often used as a benchmark for comparing the efficiency of newer techniques.

Protocol:

  • Sample Preparation: Air-dry fresh grapefruit peels and grind them into a fine powder.

  • Thimble Packing: Place a known weight (e.g., 10 g) of the powdered peel into a cellulose extraction thimble.

  • Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask containing the extraction solvent (e.g., 250 mL of ethanol) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the compounds. The extraction is allowed to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours).[4]

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.

Protocol:

  • Sample Preparation: Use powdered, dried grapefruit peel.

  • Mixing: Mix a known amount of the sample (e.g., 1 g) with a specific volume of solvent (e.g., 25 mL of 70% ethanol) in a flask.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30 minutes).[7] Maintain a constant temperature, if required, using a water bath.

  • Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.

Protocol:

  • Sample Preparation: Use powdered, dried grapefruit peel.

  • Mixing: Place a known quantity of the sample (e.g., 1 g) and a suitable volume of solvent (e.g., 30 mL of 50% ethanol) into a microwave-safe extraction vessel.[11]

  • Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 500 W) and extraction time (e.g., 5 minutes).[12] Monitor the temperature to prevent overheating and degradation of the target compounds.

  • Cooling and Filtration: After extraction, allow the vessel to cool down before opening. Filter the extract to remove the solid material.

  • Concentration: Remove the solvent from the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent, offering a green and highly selective alternative.

Protocol:

  • Sample Preparation: Load the ground grapefruit peel into the extraction vessel of the SFE system.

  • Parameter Setting: Set the desired extraction temperature (e.g., 40-50°C) and pressure (e.g., 20-35 MPa).[15] A co-solvent such as ethanol can be added to the CO2 to enhance the extraction of more polar compounds.

  • Extraction: Pump supercritical CO2 through the extraction vessel. The extracted compounds are dissolved in the supercritical fluid.

  • Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

  • Collection: The collected extract is then ready for analysis.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the experimental and logical processes involved in this compound research, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Grapefruit Peel drying Drying start->drying grinding Grinding drying->grinding soxhlet Soxhlet grinding->soxhlet uae UAE grinding->uae mae MAE grinding->mae sfe SFE grinding->sfe filtration Filtration/ Centrifugation soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Solvent Evaporation filtration->concentration hplc HPLC/UPLC Analysis concentration->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound extraction and analysis.

cyp3a4_inhibition cluster_drug Drug Metabolism drug CYP3A4 Substrate Drug metabolite Metabolite drug->metabolite CYP3A4 epoxy This compound cyp3a4 CYP3A4 Enzyme epoxy->cyp3a4 Inhibition

Caption: Logical relationship of CYP3A4 inhibition by this compound.

References

Epoxybergamottin in Cell-Based Models: A Comparative Guide to its Anti-Inflammatory and Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory and anti-cancer effects of epoxybergamottin and the structurally similar furanocoumarin, bergamottin, in cell-based models. While direct experimental validation for this compound's bioactivity in these areas is limited, this document leverages the extensive research on bergamottin to offer insights into its potential mechanisms of action. The data presented herein is intended to serve as a resource for researchers investigating the therapeutic potential of these natural compounds.

Comparative Analysis of Bioactivity

Due to a scarcity of direct experimental data on the anti-cancer and anti-inflammatory effects of this compound, this guide focuses primarily on the well-documented activities of its close structural analog, bergamottin. It is hypothesized that the structural similarities between these two furanocoumarins may lead to comparable biological activities, a premise that warrants further investigation.

Bergamottin has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and the modulation of key signaling pathways implicated in cancer progression and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

This compound is primarily recognized for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6][7] While this property is significant in the context of drug metabolism and potential drug-herb interactions, its direct cytotoxic and anti-inflammatory properties remain largely unexplored in published literature. Furanocoumarins as a class, however, have been noted for their potential to modulate several cancer-related molecular pathways.[5]

Data Presentation

The following tables summarize the quantitative data from studies on bergamottin, offering a comparative benchmark for future investigations into this compound.

Table 1: Anti-Cancer Effects of Bergamottin in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointConcentrationResult
HT-29Colon CancerWST-1IC5012.5 µMSignificant growth inhibition[3]
RKOColon CancerWST-1IC5012.5 µMSignificant growth inhibition[3]
A549Lung CancerMTTApoptosis Induction10, 25, 50 µMDose-dependent increase in apoptosis[2]
U266Multiple MyelomaProliferation AssayInhibition50, 100 µMInhibition of cell proliferation[2]
SH-SY5YNeuroblastomaProliferation AssayIC5036.8 ± 3.8 µMAnti-proliferative activity[8]
LNCaPProstate CancerMTTIC502.4 μMGrowth reduction[9][10]
MDAPCa2bProstate CancerMTTIC504 μMGrowth reduction[9][10]

Table 2: Effects of Bergamottin on Cell Cycle Distribution

Cell LineCancer TypeConcentrationEffect
HT-29Colon Cancer12.5 µMG2/M phase arrest (increase from 1.21% to 87%)[3]
RKOColon Cancer12.5 µMG2/M phase arrest (increase from 0.75% to 61%)[3]
A549Lung Cancer10, 25, 50 µMG2/M phase arrest[2]
Prostate Cancer CellsProstate CancerNot SpecifiedG0/G1 phase accumulation

Table 3: Effects of Bergamottin on Apoptosis

Cell LineCancer TypeConcentrationApoptotic Cell Percentage
HT-29Colon Cancer0, 3.12, 6.25, 12.5, 25 µM2.05%, 7.20%, 12.62%, 28.9%[3]
RKOColon Cancer0, 3.12, 6.25, 12.5, 25 µM2.99%, 6.55%, 13.79%, 26.01%[3]
SH-SY5YNeuroblastoma25, 50 µM (24h)23.1%, 29%[8]
SH-SY5YNeuroblastoma25, 50 µM (48h)69.6%, 84.4%[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and further exploration of this compound's bioactivities.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, bergamottin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key pathway proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known mechanisms of bergamottin.

experimental_workflow cluster_prep Cell Preparation cluster_assays Bioactivity Assays cluster_mechanism Mechanism of Action cell_culture Cell Culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (NF-κB, MAPK) treatment->western_blot

Caption: Experimental workflow for validating the bioactivity of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activation epoxy This compound epoxy->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p65/p50 (Inactive) IkB_p p-IκBα IkB->IkB_p NFkB_active p65/p50 (Active) IkB_p->NFkB_active Degradation & Release NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory & Cancer-related Genes DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_extracellular Extracellular Signal cluster_inhibition Potential Inhibition by this compound cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response GF Growth Factors Ras Ras GF->Ras Activation epoxy This compound Raf Raf epoxy->Raf Inhibition? Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

References

Comparative study of the mechanism-based inactivation of CYP3A4 by different furanocoumarins.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanism-based inactivation of Cytochrome P450 3A4 by different furanocoumarins, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This report synthesizes experimental data on key furanocoumarins, outlines detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a wide variety of xenobiotics, including a large proportion of clinically used drugs. The inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. Furanocoumarins, a class of organic chemical compounds found in various plants, notably grapefruit, are well-documented mechanism-based inactivators of CYP3A4. This guide provides a comparative analysis of the inactivation potency and mechanisms of different furanocoumarins, offering valuable insights for drug discovery and development.

Comparative Analysis of Furanocoumarin-Mediated CYP3A4 Inactivation

The mechanism-based inactivation of CYP3A4 by furanocoumarins is a time- and concentration-dependent process that requires metabolic activation by the enzyme itself. This process ultimately leads to an irreversible loss of enzyme activity. The potency of this inactivation varies significantly among different furanocoumarins. The key parameters used to quantify this inactivation are the maximal rate of inactivation (k_inact) and the concentration of the inactivator that produces half-maximal inactivation (K_I). A lower K_I value and a higher k_inact/K_I ratio indicate a more efficient inactivator. The half-maximal inhibitory concentration (IC50) is also a common measure of inhibitory potency.

Below is a summary of the quantitative data for the inactivation of CYP3A4 by prominent furanocoumarins:

FuranocoumarinInactivation ParameterValueEnzyme SystemSubstrateReference
Bergamottin k_inact0.3 min⁻¹Reconstituted human CYP3A4Erythromycin[1][2]
K_I7.7 µMReconstituted human CYP3A4Erythromycin[1][2]
IC500.24 µM (pre-incubated)Human liver microsomesTestosterone[3]
6',7'-Dihydroxybergamottin (DHB) k_inact0.16 min⁻¹Reconstituted human CYP3A4Not Specified[4]
K_I59 µMReconstituted human CYP3A4Not Specified[4]
IC501 µMCaco-2 cellsMidazolam[4][5]
Paradisin A IC501.2 µMHuman CYP3A4Not Specified[6]
Furanocoumarin Dimer (GF-I-1) K_I0.31 µmol/LHuman liver microsomesNifedipine[7]
Furanocoumarin Dimer (GF-I-4) K_I0.13 µmol/LHuman liver microsomesNifedipine[7]

Mechanism of Inactivation

The mechanism-based inactivation of CYP3A4 by furanocoumarins proceeds through a series of steps involving the metabolic activation of the furan moiety.[4] This process leads to the formation of reactive intermediates that covalently bind to the enzyme, causing irreversible inhibition.[7]

The proposed mechanism involves the following key signaling pathway:

G General Mechanism of Furanocoumarin-Mediated CYP3A4 Inactivation FC Furanocoumarin FC_CYP3A4_complex Furanocoumarin-CYP3A4 Complex FC->FC_CYP3A4_complex Binding CYP3A4_active Active CYP3A4 CYP3A4_active->FC_CYP3A4_complex Reactive_intermediate Reactive Intermediate (e.g., furan epoxide or γ-ketoenal) FC_CYP3A4_complex->Reactive_intermediate Metabolic Activation (NADPH-dependent) Covalent_adduct Covalent Adduct Reactive_intermediate->Covalent_adduct Covalent Binding to Apoprotein or Heme Inactive_CYP3A4 Inactive CYP3A4 Covalent_adduct->Inactive_CYP3A4 G Workflow for IC50 Determination cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubation_mix Prepare Incubation Mixture: HLM, Buffer, Inhibitor (various conc.) HLM->Incubation_mix Inhibitor_stock Furanocoumarin Stock Solution Inhibitor_stock->Incubation_mix Substrate_stock Substrate Stock (e.g., Testosterone) Add_substrate Add Substrate Substrate_stock->Add_substrate NADPH_system NADPH-generating System Start_reaction Start Reaction with NADPH NADPH_system->Start_reaction Preincubation Pre-incubate at 37°C Incubation_mix->Preincubation Preincubation->Add_substrate Add_substrate->Start_reaction Incubate Incubate at 37°C Start_reaction->Incubate Stop_reaction Stop Reaction (e.g., with cold acetonitrile) Incubate->Stop_reaction Centrifuge Centrifuge to Pellet Protein Stop_reaction->Centrifuge Analyze_supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_supernatant Calculate_IC50 Calculate IC50 from Dose-Response Curve Analyze_supernatant->Calculate_IC50 G Workflow for k_inact and K_I Determination cluster_primary Primary Incubation (Inactivation) cluster_secondary Secondary Incubation (Activity Measurement) cluster_analysis Analysis Primary_mix Prepare Primary Incubation Mixture: HLM, Buffer, Inhibitor (various conc.) Start_primary Start Inactivation with NADPH Primary_mix->Start_primary Time_points Incubate at 37°C and Sample at Different Time Points Start_primary->Time_points Dilute Dilute Aliquot into Secondary Incubation Mixture Time_points->Dilute Secondary_mix Secondary Mixture Contains: Saturating Substrate and NADPH Dilute->Secondary_mix Incubate_secondary Incubate at 37°C Secondary_mix->Incubate_secondary Stop_reaction Stop Reaction Incubate_secondary->Stop_reaction Analyze_metabolite Analyze Metabolite Formation (LC-MS/MS) Stop_reaction->Analyze_metabolite Plot_data Plot ln(% Remaining Activity) vs. Time Analyze_metabolite->Plot_data Calculate_kobs Determine k_obs from the Slopes Plot_data->Calculate_kobs Plot_kobs Plot k_obs vs. Inhibitor Concentration Calculate_kobs->Plot_kobs Calculate_kinact_KI Calculate k_inact and K_I via Non-linear Regression Plot_kobs->Calculate_kinact_KI

References

Safety Operating Guide

Proper Disposal of Epoxybergamottin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of epoxybergamottin, a furanocoumarin found in various citrus species. While a key Safety Data Sheet (SDS) classifies this compound as a non-hazardous substance, it is imperative to adhere to institutional and local regulations for chemical waste management.[1]

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to be aware of the immediate safety measures associated with handling this compound. Although not classified as hazardous, good laboratory practices should always be observed.[1] In the event of a spill, the affected area should be managed by absorbing the substance with a liquid-binding material such as diatomite or universal binders. Following absorption, the contaminated surfaces and any equipment should be decontaminated by scrubbing with alcohol.[1]

For personal protection, it is recommended to use full personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with eyes and skin.[1] Ensure adequate ventilation in the area where the compound is handled to prevent inhalation of any dust or aerosols.[1]

Quantitative Data Summary

The following table summarizes the key identification and safety information for this compound as provided in its Safety Data Sheet.

ParameterValueReference
Chemical Formula C21H22O5[1]
Molecular Weight 354.4 g/mol [1]
CAS Number 206978-14-5[1]
GHS Classification Not a hazardous substance or mixture[1]
SARA 311/312 Hazards No SARA Hazards[1]
Transport Classification Not considered to be non-hazardous for transport (DOT, IMDG, IATA)[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

EpoxybergamottinDisposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Classified as Hazardous by EHS? consult_ehs->is_hazardous Verify Classification non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous_waste Hazardous Waste Stream is_hazardous->hazardous_waste Yes is_liquid Is the waste a dilute aqueous solution? non_hazardous->is_liquid drain_disposal Drain Disposal: Flush with copious amounts of water is_liquid->drain_disposal Yes solid_waste Solid Waste Disposal: Package in a sealed, labeled container is_liquid->solid_waste No (Solid or Absorbed Spill) end End: Disposal Complete drain_disposal->end trash_disposal Dispose in regular lab trash solid_waste->trash_disposal trash_disposal->end package_hazardous Package in a compatible, sealed, and labeled hazardous waste container hazardous_waste->package_hazardous request_pickup Request pickup by institutional hazardous waste management package_hazardous->request_pickup request_pickup->end

Caption: Disposal decision workflow for this compound waste.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound based on its classification as a non-hazardous substance and general laboratory waste management guidelines.

Protocol 1: Disposal of Small Quantities of Aqueous Solutions

This protocol is suitable for disposing of small volumes of dilute, aqueous solutions of this compound.

  • Consult Institutional Policy: Before proceeding, confirm with your institution's Environmental Health and Safety (EHS) office that drain disposal of non-hazardous chemical solutions is permitted.

  • Ensure Dilution: Verify that the concentration of this compound in the aqueous solution is low.

  • Prepare for Disposal: Turn on the cold water tap to a steady, strong flow.

  • Dispose of Solution: Slowly pour the this compound solution down the drain.

  • Flush Thoroughly: Continue to run a copious amount of water down the drain for several minutes to ensure the solution is well-diluted within the sanitary sewer system.

Protocol 2: Disposal of Solid this compound and Contaminated Materials

This protocol applies to solid this compound powder, as well as absorbent materials and PPE contaminated from a spill.

  • Consult Institutional Policy: Confirm with your institution's EHS department that the disposal of non-hazardous solid chemical waste in the regular laboratory trash is acceptable.

  • Package the Waste:

    • For solid this compound, place it in a well-sealed, sturdy container (e.g., a screw-cap vial or a sealed bag).

    • For spill cleanup materials (e.g., absorbent pads, contaminated gloves), place them in a sealed, leak-proof plastic bag.

  • Label the Container: Clearly label the container with "Non-hazardous waste" and the name of the chemical, "this compound."

  • Dispose of the Container: Place the sealed and labeled container in the designated laboratory trash receptacle for non-hazardous solid waste.

Protocol 3: Disposal as Hazardous Waste (Precautionary or if Mixed)

This protocol should be followed if your institution's EHS guidelines require treating all chemical waste as hazardous, or if the this compound waste is mixed with a hazardous solvent.

  • Segregate the Waste: Do not mix this compound waste with other incompatible waste streams.

  • Containerize the Waste:

    • Place the this compound waste (solid or liquid) into a chemically compatible, leak-proof container with a secure, tight-fitting lid.

    • Ensure the container is appropriate for the type of waste (e.g., do not store corrosive materials in metal containers).

  • Label the Hazardous Waste Container: Affix a hazardous waste label to the container. Fill out the label completely with the full chemical name ("this compound"), the concentration (if in solution), and any other constituents.

  • Store the Waste: Store the container in a designated satellite accumulation area (SAA) until it is ready for pickup. Ensure the container remains closed except when adding waste.

  • Arrange for Pickup: Follow your institution's procedures to request a pickup of the hazardous waste by the EHS or a contracted waste management service.

Disposal of Empty Containers

Empty containers that previously held this compound should be managed according to your institution's guidelines. Generally, containers must be thoroughly emptied. It is good practice to rinse the container with a suitable solvent (e.g., alcohol), collect the first rinse as chemical waste, and then allow the container to air-dry before disposal in the regular trash, after defacing the original label.[2]

References

Personal protective equipment for handling Epoxybergamottin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Epoxybergamottin

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of this compound. The following protocols are designed to ensure the safe use of this compound in a laboratory setting, from receipt to disposal, minimizing exposure and risk.

Hazard Summary:

This compound is a natural furanocoumarin found in citrus fruits. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to handle it with care due to its classification as a furanocoumarin.[1] Furanocoumarins as a class are known to be biologically active. They can act as inhibitors of cytochrome P450 enzymes, which may affect the metabolism of other substances.[2] Furthermore, many furanocoumarins are known to be phototoxic, meaning they can cause skin inflammation upon exposure to UV light.[3] Therefore, precautionary measures are necessary to avoid potential health effects.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.

PPE Category Item Specification and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contact with the substance occurs.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound to protect against splashes and airborne particles.
Body Protection Laboratory coatA clean, buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required for small quantitiesWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental integrity.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear nitrile gloves and safety glasses when opening the package.

  • Verify that the container is clearly labeled as this compound and is properly sealed.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and degradation.

  • Store away from strong oxidizing agents.

Weighing and Aliquoting
  • All weighing and preparation of solutions should be performed in a chemical fume hood to control exposure.

  • Use a dedicated, clean spatula and weighing paper.

  • Handle the solid compound gently to avoid creating dust.

  • Close the primary container immediately after use.

Experimental Use
  • Always wear the recommended PPE as detailed in the table above.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Handle solutions with care to prevent splashes.

  • Avoid direct exposure of the compound or solutions to strong UV light.

Spill Response
  • In the event of a small spill, alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Quantitative Safety Data

Compound Parameter Value Species Notes
5-Methoxypsoralen (5-MOP)Hepatotoxicity48 mg/kg bw/dayDogSub-chronic study.[4]
8-Methoxypsoralen (8-MOP)Gastrointestinal toxicity6 mg/kg bw/dayMonkeyVomiting observed.[4]
8-Methoxypsoralen (8-MOP)Nephrotoxicity & Carcinogenicity37.5 mg/kg bw/dayRatLowest tested dose in a 2-year study.[4]
8-Methoxypsoralen (8-MOP)Lowest Phototoxic Dose (with UVA)~0.23 mg/kg bwHuman[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Solid Waste
  • Collect unused solid this compound, contaminated weighing paper, and other disposable materials (e.g., gloves, absorbent pads from spills) in a dedicated, clearly labeled hazardous waste container.

  • The container should be kept sealed when not in use.

Liquid Waste
  • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

Sharps Waste
  • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination
  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse the equipment with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste.

  • After the initial solvent rinse, wash the equipment thoroughly with soap and water.

Final Disposal
  • Arrange for the pickup and disposal of all hazardous waste containers through your institution's EHS department.

  • Ensure all containers are properly labeled with the contents and associated hazards.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment A Receiving & Inspection B Secure Storage A->B C Weighing & Aliquoting B->C Transfer to Handling Area D Solution Preparation C->D E Experimental Use D->E F Decontamination of Equipment E->F Experiment Complete G Waste Segregation & Collection F->G H Final Disposal via EHS G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.